Einecs 260-048-5
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
56195-26-7 |
|---|---|
Molecular Formula |
C26H22N6O4 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-(benzimidazol-2-ylidene)-2-[3-[4-hydroxy-1-(3-methoxypropyl)-3-methyl-2,6-dioxopyrimidin-5-yl]-2H-isoindol-1-yl]acetonitrile |
InChI |
InChI=1S/C26H22N6O4/c1-31-24(33)20(25(34)32(26(31)35)12-7-13-36-2)22-16-9-4-3-8-15(16)21(30-22)17(14-27)23-28-18-10-5-6-11-19(18)29-23/h3-6,8-11,30,33H,7,12-13H2,1-2H3 |
InChI Key |
UDKDYQGTCXKZSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)CCCOC)C2=C3C=CC=CC3=C(N2)C(=C4N=C5C=CC=CC5=N4)C#N)O |
Origin of Product |
United States |
Foundational & Exploratory
Definitive Identification of EINECS 260-048-5 Reveals a Complex Substance, Not a Discrete Chemical Structure
An in-depth investigation into the chemical identity of EINECS 260-048-5 has conclusively determined that this identifier corresponds to "Oils, fish, oxidized, bisulfited, sodium salts," a substance of unknown or variable composition, complex reaction products, or biological materials (UVCB). This finding is contrary to initial search indications that pointed towards specific phenolic antioxidant compounds. Consequently, the creation of a detailed technical guide with specific experimental protocols and signaling pathways, as requested, is not feasible for this substance.
Initial database searches for the chemical structure of this compound produced results for several well-defined chemical entities, primarily derivatives of 3,5-di-tert-butyl-4-hydroxy-benzenepropanoic acid. These compounds are known for their antioxidant properties and have specific chemical structures and properties. However, a more rigorous verification using regulatory databases, including the European Chemicals Agency (ECHA), has unequivocally linked this compound to the CAS number 97488-98-7, which is assigned to "Oils, fish, oxidized, bisulfited, sodium salts".
This substance is produced by the chemical modification of fish oils. The process involves oxidation and subsequent treatment with a bisulfite, followed by neutralization to form sodium salts. The resulting product is a complex mixture, and its precise chemical composition is not fully characterized and can vary depending on the starting fish oil and the specific manufacturing process.
The intended audience for the requested technical guide—researchers, scientists, and drug development professionals—typically works with well-defined chemical compounds where specific molecular interactions and biological pathways can be elucidated. The nature of "Oils, fish, oxidized, bisulfited, sodium salts" as a complex mixture makes it unsuitable for the level of detailed analysis requested, such as the creation of signaling pathway diagrams or the provision of specific experimental protocols for a single active molecule. The available information on this substance primarily pertains to its use in industrial applications, such as in the leather tanning industry, rather than in biomedical research or drug development.
In-depth Technical Guide: Basic Properties of CAS 56195-26-7
A comprehensive review of publicly available data for the compound identified by CAS number 56195-26-7 reveals a significant lack of detailed scientific information. This document outlines the available data and highlights the current knowledge gaps.
Chemical Identity and Nomenclature
The compound assigned the CAS number 56195-26-7 is chemically identified as α-[2,3-dihydro-3-[tetrahydro-1-(3-methoxypropyl)-3-methyl-2,4,6-trioxo-5(2H)-pyrimidinylidene]-1H-isoindol-1-ylidene]-1H-benzimidazole-2-acetonitrile.[1] It is important to note that the common name "Nitron" is not associated with this specific CAS number in the available literature. The name "Nitron" is more commonly linked to other chemical entities, such as the one with CAS number 2218-94-2.
Table 1: Chemical Identification of CAS 56195-26-7
| Identifier | Value |
| CAS Number | 56195-26-7 |
| Chemical Name | α-[2,3-dihydro-3-[tetrahydro-1-(3-methoxypropyl)-3-methyl-2,4,6-trioxo-5(2H)-pyrimidinylidene]-1H-isoindol-1-ylidene]-1H-benzimidazole-2-acetonitrile |
| Molecular Formula | C₂₆H₂₂N₆O₄[2] |
Physicochemical Properties
A thorough search of scientific databases and chemical supplier information did not yield any quantitative data regarding the physicochemical properties of CAS 56195-26-7. Key parameters such as melting point, boiling point, solubility, and pKa remain uncharacterized in publicly accessible resources.
Table 2: Physicochemical Properties of CAS 56195-26-7
| Property | Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
Biological Activity and Mechanism of Action
There is currently no available information in the public domain regarding the biological activity or mechanism of action of CAS 56195-26-7. No studies describing its effects on biological systems, potential therapeutic applications, or associated signaling pathways have been identified.
Experimental Protocols
Detailed experimental methodologies for the synthesis, purification, or analysis of CAS 56195-26-7 are not described in the searched scientific literature. While the compound is listed by some chemical suppliers, specific protocols for its preparation or use in experimental settings are not provided.
Signaling Pathways and Experimental Workflows
Due to the absence of research on the biological effects of CAS 56195-26-7, there are no known signaling pathways, experimental workflows, or logical relationships to be visualized.
Conclusion
The compound registered under CAS 56195-26-7 is a poorly characterized molecule. While its chemical structure and formula are known, there is a complete lack of publicly available data on its fundamental physicochemical properties, biological activity, and mechanism of action. Consequently, for researchers, scientists, and drug development professionals, this compound represents an unexplored area of chemical space. Further investigation would be required to determine any of its basic properties and potential applications.
References
An In-depth Technical Guide to the Synthesis and Purification of Nitron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Nitron, a gravimetric reagent notably used for the determination of nitrate, perchlorate, and other anions. Nitron is chemically identified as 1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazolium, inner salt. This document details the necessary precursors, their synthesis, the final synthesis of Nitron, and the subsequent purification methods, supported by quantitative data and procedural diagrams.
Overview of Nitron
Nitron is a zwitterionic (inner salt) organic compound belonging to the 1,2,4-triazole class of heterocycles. Its primary application lies in analytical chemistry as a precipitating agent for various anions, most famously for the gravimetric analysis of nitrates. The bulky nature of the Nitron cation allows for the formation of insoluble salts with certain large anions.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 1,4-Diphenyl-3-(phenylamino)-1,2,4-triazol-1-ium-2-ide | |
| CAS Number | 2218-94-2 | [1] |
| Molecular Formula | C₂₀H₁₆N₄ | [1] |
| Molecular Weight | 312.37 g/mol | [1] |
| Appearance | Intensely yellow leaflets or needles | |
| Melting Point | ~189 °C (decomposes) | |
| Solubility | Insoluble in water. Soluble in alcohol, benzene; slightly soluble in acetone, chloroform, ethyl acetate; sparingly soluble in ether. |
Spectral Data
| Technique | Key Peaks/Shifts |
| FT-IR (KBr Pellet) | The spectrum is characterized by absorptions corresponding to aromatic C-H stretching, C=N and C=C stretching vibrations within the triazole and phenyl rings. |
| ¹³C NMR | The spectrum shows characteristic signals for the aromatic carbons of the phenyl rings and the carbon atoms of the triazole core. |
Synthesis of Nitron
The synthesis of Nitron is a multi-step process that begins with the preparation of its key precursors: N,N'-diphenylthiourea and phenylhydrazine. These precursors are then reacted to form the 1,2,4-triazole ring of Nitron.
Synthesis of Precursors
2.1.1. N,N'-Diphenylthiourea (Thiocarbanilide)
N,N'-Diphenylthiourea is synthesized from the reaction of aniline with carbon disulfide.
-
Reaction: 2C₆H₅NH₂ + CS₂ → (C₆H₅NH)₂CS + H₂S
2.1.2. Phenylhydrazine
Phenylhydrazine is prepared through the reduction of a benzenediazonium salt, which is formed from aniline.
-
Diazotization: C₆H₅NH₂ + 2HCl + NaNO₂ → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O
-
Reduction: C₆H₅N₂⁺Cl⁻ + 2Na₂SO₃ + 2H₂O → C₆H₅NHNH₂ + 2NaHSO₄
Synthesis of Nitron
The final step in the synthesis of Nitron involves the reaction of N,N'-diphenylthiourea with phenylhydrazine. This reaction, first described by M. Busch in 1905, leads to the formation of the 1,4-diphenyl-3-(phenylamino)-1,2,4-triazole ring system. The reaction proceeds through the elimination of hydrogen sulfide and aniline.
-
Overall Reaction: (C₆H₅NH)₂CS + C₆H₅NHNH₂ → C₂₀H₁₆N₄ + H₂S + C₆H₅NH₂
Experimental Protocols
Synthesis of N,N'-Diphenylthiourea
Materials:
-
Aniline
-
Carbon disulfide
-
Ethanol
Procedure:
-
In a fume hood, a solution of aniline in ethanol is prepared in a round-bottom flask.
-
An equimolar amount of carbon disulfide is added dropwise to the aniline solution with constant stirring.
-
The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by the evolution of hydrogen sulfide gas (use appropriate safety precautions and scrubbing).
-
After the reaction is complete, the mixture is cooled, and the precipitated white solid of N,N'-diphenylthiourea is collected by filtration.
-
The crude product is washed with cold ethanol to remove unreacted starting materials and dried.
Synthesis of Phenylhydrazine
Materials:
-
Aniline
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium sulfite
-
Sodium hydroxide
Procedure:
-
Aniline is dissolved in hydrochloric acid and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the benzenediazonium chloride solution.
-
A solution of sodium sulfite is then added to the diazonium salt solution.
-
The mixture is carefully neutralized and then made alkaline with sodium hydroxide solution to liberate the phenylhydrazine base.
-
The phenylhydrazine is extracted with a suitable organic solvent (e.g., diethyl ether), and the solvent is removed under reduced pressure to yield crude phenylhydrazine.
Synthesis of Nitron
Materials:
-
N,N'-Diphenylthiourea
-
Phenylhydrazine
-
Anhydrous solvent (e.g., xylene or ethanol)
Procedure:
-
Equimolar amounts of N,N'-diphenylthiourea and phenylhydrazine are dissolved in a suitable anhydrous solvent in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux. The reaction involves the evolution of hydrogen sulfide and aniline.
-
The reaction is continued for several hours until the formation of the product is complete, which can be monitored by thin-layer chromatography.
-
Upon cooling, the yellow crystalline product, Nitron, precipitates from the solution.
-
The crude product is collected by filtration.
Purification of Nitron
The crude Nitron obtained from the synthesis is purified by recrystallization.
Materials:
-
Crude Nitron
-
Ethanol or another suitable solvent
Procedure:
-
The crude Nitron is dissolved in a minimum amount of hot ethanol.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystallization.
-
The resulting intensely yellow crystals of pure Nitron are collected by filtration.
-
The crystals are washed with a small amount of cold ethanol and dried in a vacuum desiccator.
Visualizations
Synthesis Pathway of Nitron
Caption: Synthetic pathway of Nitron from its precursors.
Experimental Workflow for Nitron Synthesis and Purification
Caption: Workflow for the synthesis and purification of Nitron.
References
The Core Mechanism of Nitron as a Precipitating Agent for Nitrate Ions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of nitrate (NO₃⁻) is a critical analytical challenge in various scientific disciplines, including environmental monitoring, agriculture, and pharmaceutical quality control. Due to the high solubility of most nitrate salts, gravimetric analysis necessitates a precipitating agent that forms a sparingly soluble salt with the nitrate ion.[1][2] Nitron (C₂₀H₁₆N₄), a triphenylamino-triazole derivative, has long been established as an effective reagent for this purpose.[3] This technical guide provides a comprehensive overview of the mechanism of action of Nitron, detailing the underlying chemical principles, quantitative data, and a robust experimental protocol for its application.
Chemical Properties of Nitron
Nitron, systematically named 1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazolium, is a lemon-yellow crystalline powder. Its key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆N₄ | [4] |
| Molar Mass | 312.37 g/mol | [4] |
| Appearance | Lemon-yellow crystalline powder | - |
| Solubility | Soluble in acetic acid, ethanol, and chloroform | - |
Mechanism of Action: Precipitation of Nitrate
The efficacy of Nitron as a precipitating agent for nitrate ions hinges on a straightforward acid-base reaction followed by the formation of an insoluble ionic salt. The process is typically carried out in a weakly acidic medium, such as a solution containing acetic acid or a few drops of sulfuric acid.[5][6]
Protonation of the Nitron Molecule
Nitron is a weak organic base. In an acidic environment, the Nitron molecule accepts a proton (H⁺). This protonation occurs at one of the nitrogen atoms within the triazole ring, transforming the neutral Nitron molecule into a large, resonance-stabilized cation, the nitronium ion (C₂₀H₁₇N₄⁺).
Caption: Protonation of the Nitron molecule in an acidic medium.
Ionic Association and Precipitation
The positively charged protonated Nitron cation then electrostatically interacts with the negatively charged nitrate anion (NO₃⁻) present in the sample solution. This interaction leads to the formation of an ion-pair, resulting in a sparingly soluble salt known as Nitron nitrate (C₂₀H₁₆N₄·HNO₃).[4] The large size and complex structure of the protonated Nitron cation contribute to the low solubility of the resulting salt in aqueous solutions.
The overall precipitation reaction can be represented as:
C₂₀H₁₆N₄ (in acetic acid) + HNO₃ → C₂₀H₁₆N₄·HNO₃ (s)
Caption: Formation of the insoluble Nitron nitrate salt.
Quantitative Data
The quantitative analysis of nitrate using Nitron relies on the low solubility of the Nitron nitrate precipitate. Key quantitative parameters are summarized below.
| Parameter | Value | Reference |
| Molecular Formula of Precipitate | C₂₀H₁₆N₄·HNO₃ | [4] |
| Molar Mass of Precipitate | 375.38 g/mol | [4] |
| Solubility of Precipitate | 0.99 g/L (near 20°C) | [4][7] |
| Gravimetric Factor (NO₃⁻ / C₂₀H₁₆N₄·HNO₃) | 0.1652 | - |
Experimental Protocol: Gravimetric Determination of Nitrate
The following is a detailed protocol for the quantitative determination of nitrate using Nitron as a precipitating agent.
Reagents and Materials
-
Nitron Reagent (10% w/v): Dissolve 10 g of Nitron in 100 mL of 5% v/v acetic acid. Warm gently to aid dissolution. Filter the solution if necessary and store in a dark, well-stoppered bottle.[5]
-
5% v/v Acetic Acid
-
Ice-cold deionized water
-
Sample solution containing an unknown concentration of nitrate.
-
Gooch crucible with asbestos mat or sintered glass crucible (medium porosity)
-
Drying oven
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Experimental Workflow
Caption: Step-by-step workflow for nitrate determination.
Detailed Procedure
-
Sample Preparation: To a beaker, add a known volume of the sample solution containing approximately 100-150 mg of nitrate. Dilute to about 100 mL with deionized water. Add 1 mL of 5% acetic acid. Heat the solution to near boiling (approximately 80-90°C).[5][7]
-
Precipitation: While the solution is hot, slowly add 10-12 mL of the 10% Nitron reagent with continuous stirring.[6] A crystalline precipitate of Nitron nitrate will form.
-
Cooling and Digestion: Allow the mixture to cool slowly to room temperature. Then, place the beaker in an ice bath for at least 1-2 hours to ensure complete precipitation.[5] This process, known as digestion, allows smaller crystals to dissolve and redeposit onto larger ones, resulting in a more easily filterable precipitate.
-
Filtration and Washing: Filter the cold solution through a pre-weighed Gooch or sintered glass crucible under gentle suction. Wash the precipitate with several small portions (3-5 mL each) of ice-cold deionized water to remove any soluble impurities.[7] It is crucial to use minimal amounts of wash water as the precipitate has a slight solubility.
-
Drying and Weighing: Dry the crucible and precipitate in an oven at 105-110°C for 1-2 hours, or until a constant weight is achieved.[5] Cool the crucible in a desiccator before weighing.
-
Calculation: Calculate the mass of nitrate in the original sample using the following formula:
Mass of NO₃⁻ = (Mass of precipitate) × (Gravimetric Factor)
Interferences
A significant limitation of the Nitron method is its lack of specificity. Several other anions can also form sparingly soluble salts with Nitron and will interfere with the analysis if present in the sample. These interfering ions include:
-
Perchlorate (ClO₄⁻)
-
Chlorate (ClO₃⁻)
-
Iodide (I⁻)
-
Thiocyanate (SCN⁻)
-
Oxalate (C₂O₄²⁻)
-
Chromate (CrO₄²⁻)
If these ions are suspected to be present, appropriate separation or masking procedures must be employed prior to the addition of the Nitron reagent.
Conclusion
Nitron remains a valuable reagent for the gravimetric determination of nitrate, particularly in the absence of interfering ions. Its mechanism of action is based on the formation of a stable, insoluble salt with the nitrate ion in an acidic medium. By understanding the underlying chemistry and adhering to a meticulous experimental protocol, researchers can achieve accurate and reliable quantification of nitrate in a variety of sample matrices. The provided quantitative data and detailed workflow serve as a robust guide for the successful application of this classic analytical technique.
References
- 1. Nitrogen - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical mechanism of organic nitrate action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of a nitrate/nitrite exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Nitration - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of Nitron: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for Nitron (1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazolium inner salt), a significant reagent in analytical chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Chemical Structure and Properties
-
IUPAC Name: 1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazolium inner salt
-
CAS Number: 2218-94-2
-
Chemical Formula: C₂₀H₁₆N₄
-
Molecular Weight: 312.37 g/mol
-
Appearance: Light yellow to brown crystalline powder[1]
-
Melting Point: Approximately 187-190 °C with decomposition[1]
Spectroscopic Data
A thorough analysis of Nitron's spectroscopic data is crucial for its accurate identification and application. The following tables summarize the available quantitative data.
Infrared (IR) Spectroscopy
The FT-IR spectrum of Nitron reveals characteristic vibrational modes of its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3055 | C-H aromatic stretching | [2] |
| 1600 | C=C aromatic stretching | [2] |
| 1508 | N-H bending | [2] |
| 1492 | C-N stretching | [2] |
| 1458 | C-C aromatic stretching | [2] |
| 1269 | C-N stretching | [2] |
| 752 | C-H aromatic out-of-plane bending | [2] |
| 692 | C-H aromatic out-of-plane bending | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR of Nitronitron (300 MHz, DMSO-d₆, δ, ppm) [2][3]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.775 | singlet | 1H | C-H of the triazole ring |
| 8.690-8.663 | multiplet | 4H | Aromatic protons of p-nitrophenylamino ring |
| 8.531-7.669 | multiplet | 10H | Aromatic protons of the two phenyl rings |
Expected ¹³C NMR Chemical Shifts for 1,2,4-Triazole Derivatives
Based on literature for similar 1,2,4-triazole structures, the carbon atoms of the triazole ring are expected to resonate in the range of 122-149 ppm.[4] The phenyl group carbons will appear in the aromatic region, typically between 120 and 140 ppm.
Mass Spectrometry (MS)
Detailed experimental mass spectrometry data, including fragmentation patterns for Nitron, is not extensively documented in readily accessible literature. However, for 1,2,4-triazole derivatives, common fragmentation pathways involve the cleavage of the triazole ring and the loss of substituents.
Experimental Protocols
The following sections detail the methodologies for obtaining the cited spectroscopic data.
Infrared (IR) Spectroscopy Protocol
The FT-IR spectrum of solid Nitron was recorded using the KBr pellet method.[2]
-
Instrument: A Fourier Transform Infrared Spectrophotometer.
-
Sample Preparation: A small amount of Nitron was intimately mixed with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (for Nitronitron)[3][4]
-
Instrument: 300 MHz NMR Spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Standard: Tetramethylsilane (TMS) was used as an internal standard.
-
Data Acquisition: ¹H NMR spectra were acquired at room temperature.
Mass Spectrometry (MS) Protocol
A general procedure for obtaining a mass spectrum of a solid organic compound like Nitron would involve:
-
Ionization Method: Electron Ionization (EI) is a common technique for such molecules.
-
Sample Introduction: The sample would be introduced via a direct insertion probe.
-
Analysis: The ionized sample would be analyzed by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate the ions based on their mass-to-charge ratio.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of Nitron.
Caption: Workflow for the spectroscopic characterization of Nitron.
References
An In-depth Technical Guide to the Solubility and Stability of Einecs 260-048-5 (Ethyl Cellulose)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl cellulose (EC), identified by the EINECS number 260-048-5 and CAS number 9004-57-3, is a chemically modified derivative of the natural polymer cellulose. It is synthesized by the etherification of cellulose with ethyl chloride in the presence of an alkali. The properties of ethyl cellulose, particularly its solubility and stability, are critically dependent on the degree of ethoxyl substitution. This technical guide provides a comprehensive overview of the solubility and stability of ethyl cellulose, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers and professionals in its application.
Chemical and Physical Properties
Ethyl cellulose is a free-flowing, white to light tan powder.[1][2][3] Its thermoplastic nature allows it to be processed by methods such as injection molding.[4] A key characteristic of ethyl cellulose is its low moisture absorption, which contributes to its excellent dimensional stability.[4]
Solubility Profile
The solubility of ethyl cellulose is a critical parameter for its application in various formulations. Unlike its parent molecule, cellulose, ethyl cellulose is practically insoluble in water, glycerol, and propane-1,2-diol.[1][2][3] Its solubility in organic solvents is dictated by the percentage of ethoxyl groups.
Table 1: Qualitative Solubility of Ethyl Cellulose based on Ethoxyl Content
| Ethoxyl Content | Solubility Profile |
| < 46-48% | Freely soluble in tetrahydrofuran, methyl acetate, chloroform, and mixtures of aromatic hydrocarbons and ethanol.[1][2][5] |
| ≥ 46-48% | Freely soluble in ethanol, methanol, toluene, chloroform, and ethyl acetate.[1][2][5] |
While precise quantitative solubility data is often dependent on the specific grade and molecular weight of the ethyl cellulose, the following table provides an overview of its solubility in common organic solvents.
Table 2: Quantitative Solubility of Ethyl Cellulose (Ethoxyl Content 48.0-49.5%)
| Solvent | Solubility | Temperature (°C) |
| Toluene/Ethanol (80:20 v/v) | Soluble (forms a clear solution at 5% w/v) | 25 |
| Aliphatic Alcohols | Soluble | Not Specified |
| Chlorinated Solvents | Soluble | Not Specified |
| Natural Oils | Soluble | Not Specified |
| Water | Insoluble | Not Specified |
| Glycerin | Insoluble | Not Specified |
| Propylene Glycol | Insoluble | Not Specified |
Stability Profile
Ethyl cellulose exhibits good stability under various conditions, making it a robust excipient for many applications.
Thermal Stability
Thermogravimetric analysis (TGA) indicates that the thermal decomposition of ethyl cellulose begins at approximately 200-250°C, with significant weight loss occurring between 300°C and 400°C.[6][7][8] Differential scanning calorimetry (DSC) studies have identified a glass transition temperature (Tg) around 128-130°C and a combined endothermic and exothermic event between 170°C and 190°C, which is associated with oxidative degradation.[9]
Table 3: Thermal Stability Data for Ethyl Cellulose
| Parameter | Value (°C) | Method |
| Glass Transition Temperature (Tg) | ~128-130 | DSC |
| Onset of Oxidative Degradation | 170-190 | DSC |
| Onset of Thermal Decomposition | 200-370 | TGA |
pH Stability and Hydrolysis
Photostability
Ethyl cellulose is subject to oxidative degradation when exposed to sunlight or UV light, particularly at elevated temperatures.[4] This degradation can be mitigated by the addition of antioxidants and UV absorbers that work in the 230–340 nm range.[4] Standardized methods for evaluating the photodegradation of polymers, such as ASTM G154, can be employed to quantify the photostability of ethyl cellulose formulations.[15][16][17][18][19]
Experimental Protocols
Detailed methodologies for assessing the solubility and stability of ethyl cellulose are crucial for reproducible research and development. The following sections outline standardized protocols.
Determination of Water Solubility (Adapted from OECD Test Guideline 105)
This method is applicable for determining the water solubility of substances like ethyl cellulose, which are expected to have very low solubility.
Principle: The "flask method" is employed, where the substance is agitated in water at a specific temperature for a sufficient period to reach equilibrium. The concentration of the dissolved substance is then determined by a suitable analytical method.
Apparatus:
-
Mechanical shaker or magnetic stirrer
-
Constant temperature bath (e.g., 25 ± 0.5 °C)
-
Centrifuge (if necessary for phase separation)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Add an excess amount of ethyl cellulose to a known volume of deionized water in a glass flask.
-
Place the flask in a constant temperature bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the phases to separate. If necessary, centrifuge the mixture to facilitate the separation of undissolved solid.
-
Carefully sample the aqueous supernatant, ensuring no solid particles are transferred.
-
Analyze the concentration of ethyl cellulose in the aqueous sample using a validated analytical method.
-
The water solubility is reported in g/L or mg/mL.
Caption: Workflow for determining the water solubility of Ethyl Cellulose.
Determination of Hydrolytic Stability (Adapted from OECD Test Guideline 111)
This protocol outlines a tiered approach to assess the rate of hydrolysis of a chemical substance at different pH values.
Principle: The test substance is incubated in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) at a constant temperature in the dark. The concentration of the test substance and any major hydrolysis products are monitored over time.
Apparatus:
-
Constant temperature incubator or water bath
-
Sterile glass vessels with stoppers
-
pH meter
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Tier 1: Preliminary Test:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Add a known concentration of ethyl cellulose to each buffer solution.
-
Incubate the solutions at 50 °C for 5 days in the dark.
-
Analyze the concentration of ethyl cellulose at the beginning and end of the incubation period. If less than 10% degradation is observed, the substance is considered hydrolytically stable.
-
-
Tier 2: Main Test (if significant hydrolysis occurs in Tier 1):
-
Perform the hydrolysis test at different temperatures (e.g., 25 °C, 40 °C, 50 °C) for the pH values where instability was observed.
-
Sample the solutions at appropriate time intervals.
-
Analyze the concentration of ethyl cellulose and identify and quantify major degradation products.
-
Determine the hydrolysis rate constant (k) and half-life (t1/2) for each condition.
-
Caption: Tiered workflow for assessing the hydrolytic stability of Ethyl Cellulose.
Determination of Photostability (Adapted from ASTM G154)
This practice provides a procedure for exposing nonmetallic materials to fluorescent UV lamps to simulate the weathering effects of sunlight.
Principle: Test specimens are exposed to a controlled cycle of UV irradiation and, optionally, moisture (condensation or water spray) at a constant temperature. The change in physical or chemical properties is measured over time.
Apparatus:
-
Fluorescent UV weathering apparatus equipped with UVA-340 or UVB-313 lamps.
-
Specimen holders.
-
Instrumentation to measure changes in properties (e.g., colorimeter, tensile tester, IR spectrometer).
Procedure:
-
Prepare thin films or coated substrates of the ethyl cellulose formulation.
-
Mount the specimens in the holders of the weathering apparatus.
-
Set the exposure conditions, including the type of UV lamp, irradiance level, temperature, and moisture cycle (e.g., 8 hours UV at 60°C followed by 4 hours condensation at 50°C).
-
Expose the specimens for a predetermined duration or until a specific level of degradation is observed.
-
Periodically remove specimens and evaluate the changes in properties such as color, gloss, mechanical strength, or chemical structure (e.g., formation of carbonyl groups in the IR spectrum).
-
The rate of degradation can be determined by plotting the change in property versus exposure time.
Caption: Workflow for evaluating the photostability of Ethyl Cellulose.
Conclusion
Ethyl cellulose (Einecs 260-048-5) is a versatile polymer with a solubility profile highly dependent on its ethoxyl content, being generally soluble in a range of organic solvents but not in water. It exhibits good thermal and chemical stability, though it can be susceptible to acid hydrolysis and photodegradation under specific conditions. The standardized experimental protocols outlined in this guide provide a framework for the quantitative assessment of these critical properties, enabling researchers and drug development professionals to effectively utilize ethyl cellulose in their formulations. A thorough understanding and characterization of its solubility and stability are paramount to ensuring the quality, efficacy, and safety of the final product.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. Ethyl cellulose | 9004-57-3 [amp.chemicalbook.com]
- 5. Ethyl cellulose n Ethyl cellulose Dispersion Type B Manufacturers [mubychem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. Characterisation of the thermal properties of ethylcellulose using differential scanning and quasi-isothermal calorimetric approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 14. jrfglobal.com [jrfglobal.com]
- 15. store.astm.org [store.astm.org]
- 16. wewontech.com [wewontech.com]
- 17. img.antpedia.com [img.antpedia.com]
- 18. scribd.com [scribd.com]
- 19. micomlab.com [micomlab.com]
A Technical Guide to Nitron in Analytical Chemistry: A Historical Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the annals of analytical chemistry, the quest for a reliable and specific method for the quantitative determination of the nitrate ion (NO₃⁻) has been a significant endeavor. Before the advent of modern instrumental techniques, gravimetric analysis was a cornerstone of quantitative chemistry. Within this context, "Nitron," the trivial name for 1,4-diphenyl-3,5-endanilo-4,5-dihydro-1,2,4-triazole, emerged as a key reagent in the early 20th century. Its ability to form a sparingly soluble salt with the nitrate ion provided a valuable method for the isolation and quantification of nitrates in various samples, from water to explosives. This technical guide delves into the historical context of Nitron's use in analytical chemistry, providing a detailed look at the experimental protocols, quantitative data, and the logical workflow of this classical analytical technique.
Historical Context and Principle of the Method
The use of Nitron as a reagent for the determination of nitric acid was first introduced by M. Busch in 1905. The method is based on the precipitation of the nitrate ion from a slightly acidic solution by a solution of Nitron in acetic acid. The precipitate, Nitron nitrate (C₂₀H₁₆N₄·HNO₃), is a well-defined crystalline salt that is sparingly soluble in water. By carefully controlling the experimental conditions, the nitrate in a sample could be quantitatively precipitated, filtered, dried, and weighed. The weight of the precipitate could then be used to calculate the amount of nitrate in the original sample.
For a time, the "Nitron" method was considered one of the most accurate methods for the gravimetric determination of nitrates.[1] Its application was particularly significant in the analysis of substances used in explosives, where accurate nitrate determination was crucial.[2] However, the method was not without its challenges. The solubility of Nitron nitrate, though low, was a known source of error, necessitating careful washing of the precipitate with a saturated solution of Nitron nitrate or ice-cold water to minimize losses.[1]
Quantitative Data
The accuracy of the gravimetric determination of nitrate using Nitron is dependent on several key quantitative factors. The following table summarizes the essential data for this historical method.
| Parameter | Value | Reference |
| Molecular Weight of Nitron (C₂₀H₁₆N₄) | 312.37 g/mol | N/A |
| Molecular Weight of Nitrate (NO₃⁻) | 62.0049 g/mol | N/A |
| Molecular Weight of Nitron Nitrate (C₂₀H₁₆N₄·HNO₃) | 375.38 g/mol | N/A |
| Gravimetric Factor (NO₃⁻ / C₂₀H₁₆N₄·HNO₃) | 0.16518 | Calculated |
| Solubility of Nitron Nitrate in Water | 0.45% of the precipitate weight dissolved by 10 mL of ice-cold water | [1] |
| Solubility Product of Nitron Nitrate (Ksp) | 1.78 ± 0.03 x 10⁻⁶ (at 20 °C) | [3] |
Experimental Protocol: Gravimetric Determination of Nitrate using Nitron
The following is a detailed experimental protocol for the gravimetric determination of nitrate using Nitron, based on historical accounts.[1]
1. Reagent Preparation (Nitron Solution, 10%)
-
Dissolve 10 g of Nitron in 100 mL of 5% acetic acid.
-
Gentle warming may be necessary to facilitate dissolution.
-
A small amount of dark brown insoluble residue, a by-product of Nitron preparation, may be present and should be removed by filtration.[1]
-
The resulting solution should be a light brown color. It is recommended to store the solution in a dark glass bottle to prevent degradation, as it can darken upon exposure to air and light.[1]
2. Sample Preparation
-
The sample containing the nitrate should be dissolved in water.
-
The solution should be made slightly acidic with a few drops of dilute sulfuric acid or acetic acid.
3. Precipitation
-
Heat the acidic nitrate solution to boiling.
-
Add a sufficient excess of the 10% Nitron reagent to ensure complete precipitation of the nitrate. A 10-12 mL volume of the reagent is typically used for every 0.1 g of nitrate expected.
-
Stir the solution gently during the addition of the reagent.
-
Allow the solution to cool slowly to room temperature. The precipitation of Nitron nitrate occurs as the solution cools.
-
For optimal results, the beaker should be cooled in an ice bath for at least two hours to minimize the solubility of the precipitate.
4. Filtration and Washing
-
Filter the crystalline precipitate through a pre-weighed filtering crucible (e.g., a Gooch crucible with an asbestos mat or a sintered glass crucible).
-
Wash the precipitate with a small amount of ice-cold water or, for higher accuracy, with a saturated solution of Nitron nitrate.[1] Washing should be done with several small portions of the wash liquid, allowing the crucible to drain completely between each wash. A total of 10-12 mL of wash liquid is typically sufficient.
5. Drying and Weighing
-
Dry the crucible and precipitate in an oven at 105-110 °C for 45-60 minutes.
-
Cool the crucible in a desiccator to room temperature.
-
Weigh the crucible with the dried precipitate.
-
Repeat the drying and weighing steps until a constant weight is achieved.
6. Calculation
-
Calculate the weight of the nitrate in the sample using the following formula:
Weight of NO₃⁻ = Weight of Nitron Nitrate precipitate × 0.16518
Logical Workflow of Nitron Gravimetric Analysis
Caption: Workflow for the gravimetric determination of nitrate using the Nitron method.
Conclusion
The Nitron method for the gravimetric determination of nitrate stands as a testament to the ingenuity of early analytical chemists. While it has been largely superseded by more rapid and sensitive instrumental methods, understanding its historical context and the meticulous experimental protocols involved provides valuable insight into the evolution of analytical science. For researchers and professionals in drug development and other scientific fields, this historical perspective underscores the foundational principles of quantitative analysis and the importance of precision and accuracy in chemical measurements. The data and protocols presented here offer a comprehensive overview of a technique that, for a significant period, was the gold standard for nitrate analysis.
References
The Enigmatic Origins of CAS 56195-26-7: A Case of Undisclosed Discovery
Despite a thorough investigation into chemical databases and scientific literature, the compound designated by CAS Registry Number 56195-26-7 remains shrouded in mystery. Information regarding its discovery, initial synthesis, and early-stage scientific studies is not publicly available, precluding the creation of a detailed technical guide as requested.
Initial searches for CAS 56195-26-7 have yielded sparse and inconclusive results. While some chemical supplier databases associate this number with the molecular formula C₂₆H₂₂N₆O₄, a definitive chemical name and structure are not consistently reported. This lack of foundational information prevents a targeted search for its scientific history.
Further complicating the matter, there are no readily accessible patents, peer-reviewed publications, or conference proceedings that detail the synthesis, characterization, or biological evaluation of a compound with this specific CAS number. This suggests that the compound may fall into one of several categories:
-
A proprietary compound that has not been disclosed in public-facing scientific literature.
-
An intermediate in a synthetic pathway that is not itself the subject of detailed study.
-
A misassigned or erroneous CAS number within the databases searched.
Without a clear identification of the chemical entity and access to primary research describing its origins, it is impossible to fulfill the request for an in-depth technical guide. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways are all contingent on the existence of this foundational scientific information.
Researchers, scientists, and drug development professionals interested in this specific CAS number are encouraged to consult specialized, proprietary chemical databases or contact the Chemical Abstracts Service (CAS) directly for any available information. At present, the public scientific record offers no insight into the discovery and initial studies of CAS 56195-26-7.
A Technical Guide to the Gravimetric Analysis of Nitrate Using Nitron
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental principles and practical application of Nitron for the gravimetric determination of nitrate. This classical analytical technique, while less common in the era of modern chromatography and spectroscopy, remains a valuable, accurate, and cost-effective method for specific applications, particularly in resource-limited settings or for validation purposes.
Core Principles
Gravimetric analysis is a quantitative method that relies on the measurement of mass. The core principle of determining nitrate concentration using Nitron involves the selective precipitation of the nitrate ion (NO₃⁻) from a solution using a specific organic reagent, Nitron (C₂₀H₁₆N₄). The resulting precipitate, Nitron nitrate (C₂₀H₁₆N₄·HNO₃), is a sparingly soluble salt with a known, stable stoichiometric composition.[1] By carefully isolating, drying, and weighing the precipitate, the mass of nitrate in the original sample can be accurately calculated.[1]
The fundamental steps of this analytical process include:
-
Sample Preparation: Dissolving the sample containing the nitrate analyte in an appropriate solvent.
-
Precipitation: The addition of a Nitron solution to the sample, leading to the formation of the insoluble Nitron nitrate precipitate.
-
Digestion: Allowing the precipitate to stand in the mother liquor, often with gentle heating, to encourage the formation of larger, purer crystals.
-
Filtration: Separating the precipitate from the solution.
-
Washing: Rinsing the precipitate to remove any co-precipitated impurities.
-
Drying: Removing all moisture from the precipitate.
-
Weighing: Accurately determining the mass of the dried precipitate.
-
Calculation: Determining the amount of nitrate in the original sample based on the mass of the precipitate.
Quantitative Data
The accuracy of the gravimetric analysis using Nitron is underpinned by the low solubility of the Nitron nitrate precipitate and its well-defined chemical formula.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₆N₄·HNO₃ | [2] |
| Molar Mass | 375.38 g/mol | [2] |
| Solubility of Precipitate | 0.99 g/L (near 20°C) | [2][3] |
| Gravimetric Factor (NO₃⁻) | 0.1652 (Molar Mass of NO₃⁻ / Molar Mass of C₂₀H₁₆N₄·HNO₃) |
Experimental Protocol
The following is a detailed methodology for the gravimetric determination of nitrate using Nitron.
Reagents and Materials
-
Nitron Reagent (10% w/v): Dissolve 10 g of Nitron (1,4-diphenyl-3,5-endanilo-4,5-dihydro-1,2,4-triazole) in 100 mL of 5% acetic acid. This solution should be freshly prepared and filtered before use.
-
Acetic Acid (5% v/v): Dilute 5 mL of glacial acetic acid with 95 mL of deionized water.
-
Saturated Nitron Nitrate Wash Solution: Prepare a saturated solution of Nitron nitrate in ice-cold deionized water.
-
Ice-cold Deionized Water
-
Sample Solution: A known volume of the sample containing nitrate ions, free from interfering substances.
-
Glassware: Beakers, graduated cylinders, stirring rods, fritted glass crucibles (medium porosity), vacuum filtration apparatus.
-
Drying Oven: Capable of maintaining a temperature of 105-110°C.
-
Desiccator
-
Analytical Balance
Procedure
-
Sample Preparation: Pipette a known volume (e.g., 50.00 mL) of the sample solution into a beaker. The solution should be neutral or slightly acidic.
-
Acidification: Add 1 mL of 5% acetic acid to the sample solution. This helps to prevent the precipitation of other salts and promotes the formation of a crystalline precipitate.
-
Precipitation: Heat the solution to near boiling (around 80-90°C). While stirring continuously, slowly add a slight excess of the 10% Nitron reagent solution (e.g., 10 mL).
-
Digestion and Cooling: Allow the mixture to cool slowly to room temperature. Then, place the beaker in an ice bath and let it stand for at least 2 hours to ensure complete precipitation.[2][3]
-
Filtration: Filter the cold solution through a pre-weighed, fritted glass crucible under gentle vacuum.
-
Washing:
-
Wash the precipitate in the crucible with three small portions (e.g., 5 mL each) of the ice-cold, saturated Nitron nitrate wash solution.[2][3] This minimizes the dissolution of the precipitate.
-
Finally, wash the precipitate with two small portions (e.g., 3 mL each) of ice-cold deionized water to remove the excess Nitron reagent and acetic acid.[2][3]
-
-
Drying: Place the crucible containing the precipitate in a drying oven at 105-110°C for 1-2 hours, or until a constant weight is achieved.[3]
-
Cooling and Weighing: Transfer the crucible to a desiccator to cool to room temperature. Once cooled, weigh the crucible with the dried precipitate accurately on an analytical balance. Repeat the drying, cooling, and weighing steps until a constant mass is obtained.
-
Calculation: Calculate the mass of the nitrate in the original sample using the following formula:
Mass of NO₃⁻ (g) = Mass of Precipitate (g) x Gravimetric Factor (0.1652)
Interferences
A significant consideration in the gravimetric analysis of nitrate with Nitron is the potential for interference from other anions that also form insoluble precipitates with the reagent.
| Interfering Anions | Non-Interfering Anions |
| Perchlorate (ClO₄⁻)[2][3] | Sulfate (SO₄²⁻)[2][3] |
| Chlorate (ClO₃⁻)[2][3] | Acetate (CH₃COO⁻)[2][3] |
| Iodide (I⁻)[2][3] | |
| Thiocyanate (SCN⁻)[2][3] | |
| Oxalate (C₂O₄²⁻)[2][3] | |
| Nitrite (NO₂⁻) | |
| Chromate (CrO₄²⁻) | |
| Bromide (Br⁻) |
Prior to precipitation, it is crucial to remove any interfering ions from the sample solution. This can be achieved through various chemical methods, such as selective precipitation or oxidation/reduction reactions.
Application in Drug Development
While modern analytical techniques are prevalent, gravimetric analysis can still play a role in the pharmaceutical industry.[4] Its high precision and accuracy make it a valuable tool for:[4]
-
Purity Assessment of Raw Materials: Ensuring the purity of starting materials and intermediates that contain nitrate salts.
-
Quantitative Analysis of Active Pharmaceutical Ingredients (APIs): In cases where the API is a nitrate salt, this method can be used for its quantification.
-
Reference Method Development: Due to its foundation on the direct measurement of mass, gravimetric analysis can serve as a primary or reference method to validate other, more routine analytical techniques.
-
Determination of Counter-ions: Quantifying the nitrate counter-ion in drug substances.
The application of this specific gravimetric method using Nitron would be particularly relevant in the analysis of nitrate-containing compounds used in explosives, as indicated by early research.[5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the gravimetric determination of nitrate using Nitron.
Chemical Reaction Pathway
Caption: Chemical reaction for the precipitation of nitrate with Nitron.
References
- 1. researchgate.net [researchgate.net]
- 2. The reagent nitron forms a fairly insoluble salt with nitrate, the produc.. [askfilo.com]
- 3. The reagent nitron forms a fairly insoluble salt with nitrate, the produc.. [askfilo.com]
- 4. How Gravimetric Analysis Is Applied in Pharmacy [unacademy.com]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Nitrate Determination Using Nitron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitron (C₂₀H₁₆N₄), a gravimetric reagent, offers a classical and reliable method for the quantitative determination of nitrate ions (NO₃⁻) in various samples. This technique relies on the precipitation of nitrate as a sparingly soluble salt, Nitron nitrate (C₂₀H₁₆N₄·HNO₃), which can be isolated, dried, and weighed. The mass of the precipitate is then used to calculate the concentration of nitrate in the original sample. This method is particularly useful when high precision is required and serves as a valuable alternative to colorimetric or chromatographic techniques, especially in the absence of interfering ions.
Principle of the Method
The determination of nitrate using Nitron is a gravimetric analysis technique. The fundamental principle involves the reaction of the nitrate ion with the Nitron reagent in an acidic solution to form a precipitate of Nitron nitrate. The chemical reaction is as follows:
C₂₀H₁₆N₄ + HNO₃ → C₂₀H₁₆N₄·HNO₃ (s)
The resulting precipitate is collected by filtration, washed to remove any soluble impurities, dried to a constant weight, and then accurately weighed. The concentration of nitrate in the original sample is calculated based on the stoichiometry of the reaction and the mass of the precipitated Nitron nitrate.
Quantitative Data Summary
For accurate calculations in the gravimetric determination of nitrate using Nitron, the following quantitative data are essential.
| Parameter | Value | Reference |
| Molecular Weight of Nitron (C₂₀H₁₆N₄) | 312.38 g/mol | |
| Molecular Weight of Nitrate Ion (NO₃⁻) | 62.004 g/mol | |
| Molecular Weight of Nitron Nitrate (C₂₀H₁₆N₄·HNO₃) | 375.384 g/mol | |
| Solubility of Nitron Nitrate | 0.99 g/L (near 20°C) | [1][2] |
| Gravimetric Factor (NO₃⁻ / C₂₀H₁₆N₄·HNO₃) | 0.16517 |
Experimental Protocols
Reagent Preparation: 10% Nitron Solution
Materials:
-
Nitron (C₂₀H₁₆N₄)
-
Glacial Acetic Acid (CH₃COOH)
-
Distilled or Deionized Water
-
Beaker
-
Graduated Cylinder
-
Stirring Rod
-
Warm Water Bath (optional)
-
Dark Glass Bottle for storage
Procedure:
-
Weigh 10 g of Nitron powder.
-
In a beaker, prepare a 5% acetic acid solution by diluting 5 mL of glacial acetic acid with 95 mL of distilled water.
-
Add the 10 g of Nitron to 100 mL of the 5% acetic acid solution.[3]
-
Gently warm the mixture while stirring to facilitate the dissolution of the Nitron. A warm water bath can be used for this purpose.
-
Once the Nitron is completely dissolved, filter the solution if any impurities are present.
-
Store the reagent in a dark glass bottle to protect it from light.[3]
Gravimetric Determination of Nitrate
Materials:
-
Sample solution containing nitrate
-
10% Nitron solution in 5% acetic acid
-
Dilute Acetic Acid (e.g., 5%)
-
Ice-cold distilled water
-
Beakers
-
Graduated cylinders
-
Pipettes
-
Stirring rods
-
Heating plate or Bunsen burner
-
Gooch crucible with asbestos or sintered glass crucible
-
Filtration apparatus (vacuum flask, adapter)
-
Drying oven
-
Desiccator
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Take a known volume of the sample solution (e.g., 100 mL) containing an appropriate amount of nitrate (typically 0.1 to 0.15 g of HNO₃).
-
Transfer the solution to a beaker.
-
Acidify the solution by adding a few drops of dilute acetic acid.
-
-
Precipitation:
-
Heat the sample solution to just below boiling (around 80-90°C).
-
Slowly add a slight excess of the 10% Nitron reagent to the hot solution while stirring continuously. A white, crystalline precipitate of Nitron nitrate will form.
-
Allow the solution to cool slowly to room temperature.
-
For complete precipitation, place the beaker in an ice bath for about 1-2 hours to cool to 0°C.[1]
-
-
Filtration and Washing:
-
Prepare a Gooch crucible with an asbestos mat or use a sintered glass crucible of fine porosity. Dry it in an oven at 105-110°C, cool in a desiccator, and weigh it accurately.
-
Filter the cold supernatant liquid through the weighed crucible using gentle suction.
-
Wash the precipitate in the beaker with several small portions of ice-cold distilled water.[3] Transfer the washings to the crucible.
-
Transfer the precipitate to the crucible. Use a stirring rod with a rubber policeman to ensure all the precipitate is transferred.
-
Wash the precipitate in the crucible with 2-3 small portions of ice-cold distilled water.[3] Ensure each portion of wash water is completely drained before adding the next.
-
-
Drying and Weighing:
-
Dry the crucible with the precipitate in an oven at 105-110°C for 45-60 minutes.[3]
-
Cool the crucible in a desiccator to room temperature.
-
Weigh the crucible with the dried precipitate accurately on an analytical balance.
-
Repeat the drying, cooling, and weighing steps until a constant weight is achieved.
-
Calculation of Nitrate Concentration
The percentage of nitrate in the sample can be calculated using the following formula:
% Nitrate (NO₃⁻) = (Weight of Precipitate (g) × Gravimetric Factor × 100) / Weight of Sample (g or mL)
Where the Gravimetric Factor = (Molecular Weight of NO₃⁻) / (Molecular Weight of C₂₀H₁₆N₄·HNO₃) = 62.004 / 375.384 = 0.16517
Interferences
Several anions can interfere with the gravimetric determination of nitrate using Nitron by forming sparingly soluble precipitates. It is crucial to ensure the absence of these ions in the sample or to remove them prior to the analysis. Potential interfering ions include:
-
Perchlorate (ClO₄⁻)
-
Chlorate (ClO₃⁻)
-
Iodide (I⁻)
-
Thiocyanate (SCN⁻)
-
Bromide (Br⁻)
-
Nitrite (NO₂⁻)
-
Chromate (CrO₄²⁻)[3]
Visualizations
Caption: Experimental workflow for nitrate determination.
Caption: Logical relationship of the gravimetric analysis.
References
Application Notes & Protocols for Gravimetric Analysis of EINECS 260-048-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative determination of EINECS 260-048-5, also known as α-[2,3-dihydro-3-[tetrahydro-1-(3-methoxypropyl)-3-methyl-2,4,6-trioxo-5(2H)-pyrimidinylidene]-1H-isoindol-1-ylidene]-1H-benzimidazole-2-acetonitrile, in a sample using gravimetric analysis. The described method is based on the precipitation of the analyte with a suitable reagent, followed by isolation, drying, and weighing of the precipitate.
Introduction to Gravimetric Analysis
Gravimetric analysis is a fundamental quantitative analytical technique that relies on the measurement of mass.[1][2] The analyte is selectively converted into an insoluble precipitate of known chemical composition.[2] This precipitate is then separated from the solution, purified, dried, and accurately weighed.[1][2] From the mass and known composition of the precipitate, the amount of the original analyte in the sample can be calculated.[3] This method is capable of providing highly accurate and precise results when performed correctly.
Principle of the Method
The gravimetric determination of this compound is based on its precipitation from an acidic solution using a specific precipitating agent. The resulting precipitate is a stable, insoluble compound of definite stoichiometry. The key steps in this analysis include:
-
Sample Preparation: Dissolving a precisely weighed sample containing the analyte in a suitable solvent.[1]
-
Precipitation: Addition of a precipitating reagent to form an insoluble salt of this compound.
-
Digestion: Heating the precipitate in the mother liquor to promote the formation of larger, purer crystals.
-
Filtration: Separating the precipitate from the solution using ashless filter paper.[4]
-
Washing: Removing any co-precipitated impurities from the isolated precipitate.[1]
-
Drying/Ignition: Heating the precipitate to a constant weight to remove the solvent and any volatile impurities.[1]
-
Weighing: Accurately determining the mass of the final precipitate.[1]
-
Calculation: Determining the percentage of this compound in the original sample based on the mass of the precipitate.
Experimental Protocol
3.1. Reagents and Materials
-
This compound sample
-
Hydrochloric acid (HCl), 6 M
-
Precipitating Agent Solution (e.g., a solution of a suitable counter-ion)
-
Distilled or deionized water
-
Ashless filter paper (e.g., Whatman No. 42)
-
Analytical balance
-
Beakers (400 mL)
-
Graduated cylinders
-
Watch glasses
-
Glass stirring rods
-
Bunsen burner or heating mantle
-
Drying oven
-
Desiccator
-
Filter funnel
-
Wash bottle
3.2. Procedure
-
Sample Weighing: Accurately weigh approximately 0.5 g of the this compound sample into a clean, dry 400 mL beaker. Record the exact mass.
-
Dissolution: Add 100 mL of distilled water and 10 mL of 6 M HCl to the beaker. Gently heat the mixture while stirring until the sample is completely dissolved.
-
Precipitation: Heat the solution to near boiling. Slowly add 50 mL of the precipitating agent solution while continuously stirring. A precipitate should form.
-
Digestion: Cover the beaker with a watch glass and keep the solution just below boiling for 1-2 hours. This digestion process allows smaller particles to dissolve and re-precipitate onto larger ones, resulting in a more easily filterable and purer precipitate.
-
Filtration: Set up a filtration apparatus with a funnel and ashless filter paper. Wet the filter paper with distilled water to ensure a good seal. Decant the hot supernatant through the filter paper, leaving the bulk of the precipitate in the beaker.
-
Washing: Wash the precipitate in the beaker with three 20 mL portions of a warm, dilute wash solution (e.g., dilute HCl or a solution containing a common ion with the precipitate). Decant the washings through the filter paper. Finally, transfer the precipitate to the filter paper using a stream of the wash solution from a wash bottle.
-
Drying and Ignition: Carefully fold the filter paper containing the precipitate and place it in a pre-weighed porcelain crucible. Heat the crucible gently at first to dry the paper, and then increase the temperature to char the paper. Finally, ignite the crucible at a high temperature (e.g., 800 °C) in a muffle furnace for at least one hour, or until the precipitate has reached a constant weight.
-
Cooling and Weighing: Transfer the crucible to a desiccator to cool to room temperature. Once cooled, weigh the crucible and precipitate on an analytical balance. Repeat the ignition, cooling, and weighing steps until a constant mass is obtained (i.e., until two consecutive weighings agree within ±0.3 mg).
3.3. Data Analysis
The percentage of this compound in the sample is calculated using the following formula:
The Gravimetric Factor is the ratio of the molar mass of the analyte to the molar mass of the precipitate, adjusted for the stoichiometry of the reaction.
Quantitative Data Summary
The following table summarizes hypothetical data from the gravimetric analysis of three different samples of this compound.
| Sample ID | Mass of Sample (g) | Mass of Crucible (g) | Mass of Crucible + Precipitate (g) | Mass of Precipitate (g) | % this compound |
| Sample A | 0.5012 | 25.1234 | 25.3456 | 0.2222 | 44.34 |
| Sample B | 0.5088 | 25.2345 | 25.4612 | 0.2267 | 44.56 |
| Sample C | 0.4995 | 25.0123 | 25.2398 | 0.2275 | 45.55 |
Note: The Gravimetric Factor used for this calculation is hypothetical and would depend on the specific precipitating agent used.
Experimental Workflow and Diagrams
The logical flow of the gravimetric analysis protocol is illustrated in the following diagram.
Caption: Workflow for the gravimetric analysis of this compound.
The logical relationship for the calculation of the final result is depicted below.
Caption: Logical flow for calculating the percentage of analyte.
References
Application Notes and Protocols for Nitron in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitron (C₂₀H₁₆N₄), a gravimetric reagent, offers a classical and reliable method for the quantitative analysis of nitrate (NO₃⁻) in various environmental matrices. This application note provides detailed protocols for the determination of nitrate in water and soil samples using Nitron. While historically used, the Nitron method serves as a valuable reference technique and can be employed when advanced instrumentation is unavailable. It is important to note that this method is specific for nitrate and is not suitable for the direct analysis of perchlorate (ClO₄⁻) due to significant interferences.
Principle of the Method
The fundamental principle of the Nitron method lies in the reaction of Nitron with nitrate ions in an acidic solution to form a sparingly soluble crystalline precipitate of Nitron nitrate (C₂₀H₁₆N₄·HNO₃). The precipitate is then isolated, washed, dried, and weighed. The concentration of nitrate in the original sample is calculated from the mass of the precipitate.
Application 1: Determination of Nitrate in Water Samples
This protocol outlines the steps for the gravimetric determination of nitrate in water samples, such as groundwater, surface water, and wastewater.
Experimental Protocol
1. Reagent Preparation:
-
Nitron Reagent (10% w/v): Dissolve 10 g of Nitron in 95 mL of 5% (v/v) acetic acid. Warm gently to dissolve and filter if necessary. Store in a dark, stoppered bottle. This reagent should be freshly prepared.
-
Saturated Nitron Nitrate Wash Solution: Prepare a small amount of Nitron nitrate precipitate by mixing a dilute nitrate solution with the Nitron reagent. Wash the precipitate with cold deionized water, then suspend it in deionized water and stir for several hours. Filter the solution to obtain a saturated wash liquid.
-
Glacial Acetic Acid
-
Sulfuric Acid (1 M)
2. Sample Preparation:
-
Collect water samples in clean glass or plastic bottles.
-
If the sample contains suspended solids, filter it through a 0.45 µm membrane filter.
-
If the sample is suspected to contain high concentrations of interfering ions (see Table 2), appropriate pretreatment steps may be necessary. For example, chloride can be removed by precipitation with a silver salt. Nitrite, which can be oxidized to nitrate, can be removed by treating the sample with a small amount of urea or sulfamic acid.
3. Precipitation Procedure:
-
Measure 100 mL of the filtered water sample into a 250 mL beaker.
-
Acidify the sample with a few drops of 1 M sulfuric acid to a pH of approximately 3-4.
-
Heat the solution to boiling.
-
Remove the beaker from the heat and add 10-12 mL of the Nitron reagent for every 100 mg of nitrate expected. Add the reagent slowly while stirring the solution gently with a glass rod.
-
Allow the beaker to cool to room temperature, and then place it in an ice bath for at least 2 hours to ensure complete precipitation.
4. Filtration and Washing:
-
Filter the precipitate through a pre-weighed sintered glass crucible (porosity 3 or 4) under gentle suction.
-
Wash the precipitate several times with small volumes (5-10 mL) of the cold, saturated Nitron nitrate wash solution.
-
Finally, wash the precipitate with two small portions of ice-cold deionized water to remove any remaining wash solution.
5. Drying and Weighing:
-
Dry the crucible containing the precipitate in an oven at 105-110°C to a constant weight. This typically takes 1-2 hours.
-
Cool the crucible in a desiccator and weigh it accurately.
-
The difference between the final and initial weight of the crucible gives the mass of the Nitron nitrate precipitate.
6. Calculation:
The concentration of nitrate in the water sample is calculated using the following formula:
Nitrate (mg/L) = (Mass of precipitate (g) × 0.1653 × 1000) / Volume of sample (L)
Where 0.1653 is the gravimetric factor for the conversion of Nitron nitrate (molar mass = 375.4 g/mol ) to nitrate (molar mass = 62.0049 g/mol ).
Experimental Workflow
Application 2: Determination of Nitrate in Soil Samples
This protocol describes the extraction of nitrate from soil and its subsequent determination using the Nitron gravimetric method.
Experimental Protocol
1. Reagent Preparation:
-
All reagents listed in the water analysis protocol.
-
Extracting Solution (e.g., 2 M KCl): Dissolve 149.1 g of potassium chloride in deionized water and dilute to 1 L.
2. Sample Preparation and Extraction:
-
Collect a representative soil sample and air-dry it at room temperature for 48 hours.
-
Grind the air-dried soil sample to pass through a 2 mm sieve.
-
Weigh 50 g of the sieved soil into a 250 mL Erlenmeyer flask.
-
Add 100 mL of the 2 M KCl extracting solution to the flask.
-
Shake the flask on a mechanical shaker for 1 hour to extract the nitrate.
-
Filter the soil suspension through a Whatman No. 42 filter paper to obtain a clear extract.
3. Precipitation, Filtration, Washing, Drying, and Weighing:
-
Follow the same procedures (steps 3 to 5) as described in the water analysis protocol, using an appropriate volume of the soil extract (e.g., 50 mL).
4. Calculation:
The concentration of nitrate in the soil sample is calculated as follows:
Nitrate (mg/kg) = (Mass of precipitate (g) × 0.1653 × 1000 × V_extract) / (V_aliquot × Mass of soil (kg))
Where:
-
V_extract = Total volume of the extracting solution (L)
-
V_aliquot = Volume of the soil extract taken for analysis (L)
Experimental Workflow
Quantitative Data Summary
The performance of the Nitron method for nitrate determination can be influenced by various factors, including the sample matrix and the presence of interfering ions. The following table summarizes general performance characteristics based on available literature. It is recommended that each laboratory validates the method for their specific sample types.
| Parameter | Water Samples | Soil Extracts | Notes |
| Limit of Detection (LOD) | ~ 5 mg/L | ~ 10 mg/kg | Highly dependent on the final weighing accuracy. |
| Limit of Quantification (LOQ) | ~ 15 mg/L | ~ 30 mg/kg | Can be improved by using a larger sample volume. |
| Precision (RSD) | < 5% | < 10% | For nitrate concentrations well above the LOQ. |
| Recovery | 95 - 105% | 90 - 110% | In the absence of significant interferences. |
Interferences
Several ions can interfere with the gravimetric determination of nitrate using Nitron by forming precipitates with the reagent. The table below lists common interfering ions and suggested methods for their removal.
| Interfering Ion | Chemical Formula | Method of Removal |
| Perchlorate | ClO₄⁻ | No simple removal method; Nitron is not suitable for perchlorate-containing samples. |
| Chloride | Cl⁻ | Precipitation with a silver salt (e.g., Ag₂SO₄). |
| Bromide | Br⁻ | Precipitation with a silver salt. |
| Iodide | I⁻ | Precipitation with a silver salt. |
| Nitrite | NO₂⁻ | Oxidation to N₂ gas with urea or sulfamic acid in acidic solution. |
| Chromate | CrO₄²⁻ | Reduction to Cr³⁺ with a suitable reducing agent (e.g., SO₂). |
| Oxalate | C₂O₄²⁻ | Precipitation as calcium oxalate. |
Chemical Reaction Pathway
The reaction between Nitron and nitric acid to form the precipitate is a straightforward acid-base reaction followed by precipitation.
Conclusion
The Nitron method provides a reliable, albeit classical, approach for the gravimetric determination of nitrate in environmental samples. While it requires careful technique and is more time-consuming than modern instrumental methods, it can deliver accurate results, particularly for samples with moderate to high nitrate concentrations. The primary limitations of the method are its susceptibility to interferences from various anions, most notably perchlorate, and a relatively high limit of detection compared to chromatographic or colorimetric techniques. Proper sample preparation and adherence to the detailed protocols are crucial for obtaining accurate and reproducible data.
Application Notes and Protocols for the Quantification of Nitric Acid Using Nitron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitron (1,4-diphenyl-3-anilino-1,2,4-triazolium) is a gravimetric reagent used for the quantitative determination of nitric acid and other nitrate-containing compounds. The method relies on the formation of a sparingly soluble salt, Nitron nitrate, upon the reaction of Nitron with nitrate ions in an acidic solution. This application note provides a detailed protocol for the use of Nitron in the gravimetric analysis of nitric acid, including reagent preparation, experimental procedures, and calculation of results.
Principle of the Method
The quantification of nitric acid using Nitron is a gravimetric analysis technique. The fundamental principle involves the precipitation of nitrate ions (NO₃⁻) from a solution by adding a solution of Nitron. Nitron, a large organic molecule, reacts with the nitrate ion to form a precipitate of Nitron nitrate (C₂₀H₁₆N₄·HNO₃), which has low solubility in water, especially at colder temperatures.[1] The precipitate is then filtered, washed, dried, and weighed. The mass of the nitric acid in the original sample is then calculated based on the stoichiometry of the reaction and the mass of the precipitate.
Quantitative Data
For accurate calculations in the gravimetric analysis of nitric acid using Nitron, the following quantitative data are essential.
| Parameter | Value | Source/Calculation |
| Molecular Formula of Nitron | C₂₀H₁₆N₄ | [2] |
| Molecular Weight of Nitron | 312.38 g/mol | [1][3] |
| Molecular Formula of Nitric Acid | HNO₃ | N/A |
| Molecular Weight of Nitric Acid | 63.01 g/mol | Calculated |
| Molecular Formula of Nitron Nitrate | C₂₀H₁₆N₄·HNO₃ | [1] |
| Molecular Weight of Nitron Nitrate | 375.39 g/mol | Calculated (312.38 + 63.01) |
| Gravimetric Factor (Nitric Acid/Nitron Nitrate) | 0.1678 | Calculated (63.01 / 375.39) |
Experimental Protocols
Preparation of the Nitron Reagent (10% in 5% Acetic Acid)
Materials:
-
Nitron (C₂₀H₁₆N₄)
-
Glacial Acetic Acid (CH₃COOH)
-
Deionized Water
-
Volumetric flask (100 mL)
-
Heating plate or water bath
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Amber glass bottle for storage
Procedure:
-
In a 100 mL volumetric flask, dissolve 10 g of Nitron in approximately 80 mL of 5% acetic acid.[1]
-
To prepare the 5% acetic acid solution, dilute 5 mL of glacial acetic acid with 95 mL of deionized water.
-
Gently warm the mixture on a heating plate or in a water bath to facilitate the dissolution of the Nitron.[1]
-
Once the Nitron is completely dissolved, allow the solution to cool to room temperature.
-
Filter the solution to remove any impurities.[1]
-
Transfer the clear filtrate to an amber glass bottle for storage. The reagent should be stored in a cool, dark place.
Protocol for the Gravimetric Determination of Nitric Acid
Materials:
-
Sample containing an unknown quantity of nitric acid
-
Nitron reagent (10% in 5% acetic acid)
-
Dilute Sulfuric Acid (H₂SO₄) (e.g., 5%)
-
Ice-cold deionized water
-
Beakers (250 mL)
-
Gooch crucible or sintered glass crucible
-
Filtration apparatus (vacuum flask, tubing)
-
Drying oven
-
Desiccator
-
Analytical balance
Procedure:
a. Sample Preparation:
-
Accurately weigh a sample containing approximately 0.1 to 0.15 g of nitrate.
-
Dissolve the sample in 80-100 mL of deionized water in a 250 mL beaker.
b. Precipitation:
-
Heat the sample solution to boiling.[1]
-
Add a few drops of dilute sulfuric acid to acidify the solution.[1]
-
Add 10-12 mL of the prepared Nitron reagent to the hot solution while stirring continuously.[1]
-
Allow the solution to cool slowly to room temperature. The Nitron nitrate will precipitate as fine, needle-like crystals.[1]
-
To ensure maximum precipitation, place the beaker in an ice bath for 1-2 hours.[1]
c. Filtration and Washing:
-
Weigh a clean, dry Gooch crucible or sintered glass crucible.
-
Filter the cold solution containing the precipitate through the pre-weighed crucible using gentle suction.
-
Wash the precipitate with several small portions (3-4 mL each) of ice-cold deionized water.[1] It is crucial to use minimal amounts of wash water as Nitron nitrate has a slight solubility even in cold water.[1]
d. Drying and Weighing:
-
Dry the crucible containing the precipitate in a drying oven at 105-110 °C for 45-60 minutes.[1]
-
After drying, transfer the crucible to a desiccator to cool to room temperature.
-
Once cooled, weigh the crucible with the dried precipitate on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
Calculation of Nitric Acid Content
The percentage of nitric acid in the sample can be calculated using the following formula:
% Nitric Acid = (Weight of Precipitate (g) × Gravimetric Factor × 100) / Weight of Sample (g)
Where the Gravimetric Factor is 0.1678.
Interferences
It is important to note that several other anions can interfere with the determination of nitrate by forming precipitates with Nitron. These include:
-
Bromide (Br⁻)
-
Iodide (I⁻)
-
Nitrite (NO₂⁻)
-
Chromate (CrO₄²⁻)
-
Chlorate (ClO₃⁻)
-
Perchlorate (ClO₄⁻)
-
Thiocyanate (SCN⁻)
-
Ferrocyanide ([Fe(CN)₆]⁴⁻)
-
Ferricyanide ([Fe(CN)₆]³⁻)
-
Picrate
-
Oxalate (C₂O₄²⁻)[1]
If any of these interfering ions are present in the sample, they must be removed prior to the addition of the Nitron reagent.
Visualizations
Caption: Experimental workflow for the quantification of nitric acid using Nitron.
Caption: Reaction of Nitron with nitric acid to form Nitron nitrate precipitate.
References
Application Notes and Protocols for the Preparation and Use of Nitron Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Nitron solutions and their application in the gravimetric determination of nitrates. Nitron (1,4-diphenyl-3-(phenylamino)-1,2,4-triazolium inner salt) is a specific reagent used for the quantitative analysis of nitrate ions, with which it forms a sparingly soluble precipitate.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for Nitron and its application in nitrate analysis.
| Parameter | Value | Source |
| Nitron (C₂₀H₁₆N₄) | ||
| Molecular Weight | 312.37 g/mol | [3] |
| Appearance | Powder to crystal | [4] |
| Melting Point | 189-190 °C (decomposes) | [3] |
| Solubility | Soluble in acetic acid with gentle warming | [3][4] |
| Nitron Nitrate (C₂₀H₁₆N₄·HNO₃) | ||
| Molecular Weight | 375.38 g/mol | Calculated |
| Solubility in Water (ice-cold) | Low, approximately 0.45% of the precipitate's weight dissolves in 10 mL of ice-cold water. | [3] |
| Solubility in Water (~20 °C) | 0.99 g/L | [5] |
| Nitrate Ion (NO₃⁻) | ||
| Molecular Weight | 62.005 g/mol | [6] |
Experimental Protocols
Preparation of 10% Nitron Reagent Solution
This protocol describes the preparation of a 10% (w/v) Nitron solution in 5% acetic acid, which is the standard reagent for the gravimetric determination of nitrates.[3]
Materials:
-
Nitron (C₂₀H₁₆N₄)
-
Glacial acetic acid
-
Deionized water
-
500 mL Erlenmeyer flask
-
1 L volumetric flask
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Dark glass storage bottle
Procedure:
-
Prepare 5% Acetic Acid Solution:
-
Carefully add 50 mL of glacial acetic acid to a 1 L volumetric flask containing approximately 500 mL of deionized water.
-
Dilute to the 1 L mark with deionized water and mix thoroughly.
-
-
Dissolve Nitron:
-
Weigh 10 g of Nitron powder and transfer it to a 500 mL Erlenmeyer flask.
-
Add 100 mL of the 5% acetic acid solution to the flask.
-
Gently warm the mixture on a heating mantle or hot plate with continuous stirring until the Nitron is completely dissolved.[3] Avoid boiling. The solution should be light brown.[3]
-
-
Filter the Solution:
-
If any insoluble residue is present, allow the solution to cool slightly and then filter it through a Buchner funnel with filter paper.[3]
-
-
Storage:
-
Transfer the filtered solution to a dark glass storage bottle to protect it from light.[3]
-
For prolonged stability, it is recommended to displace the air in the bottle with an inert gas (e.g., nitrogen) before sealing. The solution can darken if exposed to air and light.[3]
-
Store the solution in a cool, dark place.
-
Protocol for Gravimetric Determination of Nitrate
This protocol outlines the steps for the quantitative analysis of nitrate in a sample solution using the prepared Nitron reagent.
Materials:
-
Nitrate-containing sample solution
-
10% Nitron reagent solution
-
5% Acetic acid solution
-
Ice-cold deionized water
-
Sintered glass crucible (Gooch crucible)
-
Drying oven
-
Desiccator
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Precipitation:
-
Slowly add an excess of the 10% Nitron reagent solution to the hot sample solution while stirring continuously. A white crystalline precipitate of Nitron nitrate will form.[5]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
For complete precipitation, cool the solution further in an ice bath for at least 2 hours.[5] This minimizes the solubility of the Nitron nitrate precipitate.
-
-
Filtration and Washing:
-
Weigh a clean, dry sintered glass crucible.
-
Filter the cold solution through the pre-weighed crucible.
-
Wash the precipitate with several small portions of ice-cold deionized water to remove any soluble impurities. It is crucial to use minimal amounts of wash water as the precipitate has a slight solubility even in cold water.[3] Alternatively, wash with a saturated solution of Nitron nitrate.
-
-
Drying and Weighing:
-
Calculation:
-
Calculate the mass of the Nitron nitrate precipitate by subtracting the mass of the empty crucible.
-
Determine the mass of nitrate in the precipitate using the following formula:
Mass of NO₃⁻ = Mass of precipitate × (Molecular Weight of NO₃⁻ / Molecular Weight of Nitron Nitrate)
-
Calculate the concentration of nitrate in the original sample.
-
Visualizations
Experimental Workflow for Gravimetric Determination of Nitrate
Caption: Workflow for the gravimetric determination of nitrate using Nitron reagent.
References
- 1. Nitron for spectrophotometric det. of nitrate and perchlorate, = 97.0 2218-94-2 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. 2218-94-2 CAS MSDS (NITRON) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. The reagent nitron forms a fairly insoluble salt with nitrate, the produc.. [askfilo.com]
- 6. Nitrate | NO3- | CID 943 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of 4-Hydroxy-2-nonenal (4-HNE)
Note on CAS Number 56195-26-7: Initial searches for the chemical identity of CAS number 56195-26-7 were inconclusive. This number may be incorrect or correspond to a compound with limited publicly available information. Therefore, these application notes will focus on 4-Hydroxy-2-nonenal (4-HNE) , a prominent and extensively studied analyte relevant to the field of drug development and biomedical research, for which a wealth of analytical methodologies exists. 4-HNE is a key biomarker of oxidative stress and lipid peroxidation.
Introduction
4-Hydroxy-2-nonenal (4-HNE) is an α,β-unsaturated hydroxyalkenal produced during the lipid peroxidation of ω-6 polyunsaturated fatty acids.[1] It is a highly reactive molecule that can form adducts with proteins, DNA, and lipids, thereby altering their functions. Consequently, 4-HNE is widely recognized as a reliable marker of oxidative stress and is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] Accurate and sensitive quantification of 4-HNE in biological samples is crucial for researchers, scientists, and drug development professionals to understand disease mechanisms and to evaluate the efficacy of therapeutic interventions.
This document provides detailed application notes and protocols for the most common analytical techniques used to measure 4-HNE: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Analytical Techniques for 4-HNE Quantification
A variety of methods are available for the analysis of 4-HNE, each with its own advantages and limitations. The choice of method often depends on the sample matrix, the required sensitivity, and the desired specificity.
| Analytical Technique | Principle | Sample Type | Detection Limit | Advantages | Disadvantages |
| HPLC-UV/Fluorescence | Chromatographic separation followed by UV or fluorescence detection. Often requires derivatization.[2][3] | Plasma, Tissues, Cells, Foodstuffs[2] | pmol to nmol range[3] | Good reproducibility, quantitative.[2] | Can have lower sensitivity and specificity compared to MS; may require derivatization. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of 4-HNE followed by mass analysis.[4] | Plasma, Tissues | nmol/L range[5] | High sensitivity and specificity. | Requires derivatization to increase volatility. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with highly specific mass-based detection.[4][6] | Plasma, Tissues, Cells, Pork Products[4] | 0.043 mg/kg in pork products[4] | High sensitivity, high specificity, can identify specific adducts.[7] | Higher cost, more complex instrumentation. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay based on the specific recognition of 4-HNE adducts by antibodies.[8] | Serum, Plasma, Cell Supernatant, Urine[9] | pg/mL to ng/mL range | High throughput, relatively simple, cost-effective. | Can be subject to cross-reactivity, may not distinguish between different adducts. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for 4-HNE Analysis
This protocol is based on a method for the determination of 4-HNE in human plasma with fluorescence detection after derivatization.[3]
a. Sample Preparation (Human Plasma) [3]
-
Deproteinization: To 200 µL of plasma, add 20 µL of perchloric acid. Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.
-
Derivatization: Transfer the supernatant to a new tube. Add an internal standard (e.g., 4-hydroxy-decenal) and a derivatizing agent such as dansyl hydrazine.
-
Solid Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the derivatized sample onto the cartridge. Wash the cartridge to remove interferences. Elute the 4-HNE derivative with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
b. HPLC Conditions [3]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid.
-
Flow Rate: 0.8 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent.
-
Quantification: Create a standard curve using known concentrations of 4-HNE.
Experimental Workflow for HPLC Analysis of 4-HNE
Caption: Workflow for 4-HNE analysis by HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 4-HNE Protein Adducts
This protocol provides a general workflow for the identification of 4-HNE adducts on proteins.[6][7]
a. Sample Preparation and Digestion
-
Protein Extraction: Extract proteins from cells or tissues using a suitable lysis buffer.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Proteolytic Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
b. Enrichment of 4-HNE Modified Peptides (Optional)
-
For low-abundance proteins, enrichment of HNE-modified peptides can be performed using solid-phase enrichment strategies.[6]
c. LC-MS/MS Analysis [6]
-
LC System: Use a nano-flow HPLC system for optimal sensitivity.
-
Column: A C18 reversed-phase column suitable for peptide separation.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended.
-
Acquisition Mode: Data-dependent acquisition (DDA) is commonly used, where the instrument automatically selects peptide precursor ions for fragmentation (MS/MS). Neutral loss-driven MS3 acquisition can also be employed for specific detection of HNE adducts.[6]
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the peptides and localize the 4-HNE modification.
Experimental Workflow for LC-MS/MS Analysis of 4-HNE Adducts
Caption: Workflow for LC-MS/MS analysis of 4-HNE protein adducts.
Competitive ELISA for 4-HNE Protein Adducts
This protocol is a summary of a typical competitive ELISA for the quantification of 4-HNE protein adducts.[10]
a. Reagent Preparation
-
Standards: Prepare a standard curve using known concentrations of a 4-HNE-protein conjugate (e.g., 4-HNE-BSA).
-
Samples: Dilute samples (e.g., serum, plasma, cell lysates) in an appropriate assay buffer.
-
Antibodies: Prepare working dilutions of the primary anti-4-HNE antibody and the HRP-conjugated secondary antibody.
b. Assay Procedure [10]
-
Coating: Coat a 96-well plate with a 4-HNE-protein conjugate and incubate. Wash the plate.
-
Competitive Binding: Add standards and samples to the wells, followed immediately by the anti-4-HNE primary antibody. Incubate for 1 hour at room temperature. During this step, free 4-HNE adducts in the sample compete with the coated 4-HNE for binding to the primary antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Washing: Wash the plate again.
-
Substrate: Add a TMB substrate solution and incubate in the dark.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Read Absorbance: Measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of 4-HNE in the sample.
Signaling Pathways Involving 4-HNE
4-HNE is a potent signaling molecule that can modulate various cellular pathways, often in a concentration-dependent manner.[11]
NF-κB Signaling Pathway
The effect of 4-HNE on the NF-κB signaling pathway is dose-dependent. At low concentrations (0.1-1 µM), 4-HNE can activate NF-κB, while at higher concentrations, it can be inhibitory.[11]
4-HNE Modulation of NF-κB Signaling
Caption: Dose-dependent effect of 4-HNE on the NF-κB pathway.
Keap1-Nrf2 Antioxidant Response Pathway
4-HNE can activate the Nrf2 antioxidant response pathway, a key cellular defense mechanism against oxidative stress.[12]
4-HNE Activation of the Nrf2 Pathway
Caption: Activation of the Nrf2 antioxidant pathway by 4-HNE.
Conclusion
The analytical techniques described provide robust and sensitive methods for the quantification of 4-HNE in various biological samples. The choice of method will depend on the specific research question, available instrumentation, and required sensitivity. Understanding the role of 4-HNE in cellular signaling pathways is critical for elucidating its contribution to disease pathogenesis and for the development of novel therapeutic strategies targeting oxidative stress.
References
- 1. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]
- 2. Quantitative determination of the lipid peroxidation product 4-hydroxynonenal by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajrms.com [ajrms.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA | Springer Nature Experiments [experiments.springernature.com]
- 9. HNE (4-Hydroxynonenal) Assays and Reagents | Cell Biolabs [cellbiolabs.com]
- 10. abcam.com [abcam.com]
- 11. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: A Modernized Gravimetric and Spectrophotometric Approach for the Quantification of Nitrate in Pharmaceutical Samples Using Nitron
Abstract
This application note presents a detailed analytical methodology for the determination of nitrate content in pharmaceutical samples, including active pharmaceutical ingredients (APIs) and excipients, utilizing Nitron (1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazolium inner salt) as a precipitating and chromogenic agent. We provide modernized protocols for both gravimetric and spectrophotometric quantification, offering options for varying laboratory instrumentation and sample throughput needs. The methods are designed to be robust and selective for the nitrate ion, a critical parameter to monitor in drug development due to its potential impact on drug stability and the formation of nitrosamine impurities. All quantitative data is summarized in structured tables, and detailed experimental workflows are visualized using diagrams.
Introduction
Nitrate (NO₃⁻) is a common ion that can be present in various raw materials, excipients, and even APIs used in pharmaceutical manufacturing. The presence of nitrate is a concern as it can potentially contribute to the degradation of drug substances and is a known precursor in the formation of N-nitrosamines, which are classified as probable human carcinogens. Therefore, a reliable and accurate analytical method for the quantification of nitrate is essential for ensuring the quality and safety of pharmaceutical products.
Nitron has long been recognized as a selective reagent for the gravimetric determination of nitrate. It forms a sparingly soluble salt, Nitron nitrate, which can be isolated and quantified. While gravimetric methods are often perceived as classic techniques, they can offer high accuracy and precision when meticulously performed. In addition to the gravimetric approach, this application note explores a spectrophotometric method based on the reaction of Nitron with nitrate to produce a measurable color change, providing a higher throughput alternative for routine analysis.
Materials and Methods
Reagents and Materials
-
Nitron (analytical grade)
-
Glacial Acetic Acid
-
Nitrate-free deionized water
-
Potassium Nitrate (primary standard)
-
Pharmaceutical excipients (e.g., lactose, microcrystalline cellulose)
-
API samples
-
Methanol
-
0.45 µm syringe filters
Instrumentation
-
Analytical balance (readability ± 0.0001 g)
-
Drying oven
-
Muffle furnace
-
UV-Vis Spectrophotometer
-
Centrifuge
-
Vortex mixer
-
Filtration apparatus
Experimental Protocols
Protocol 1: Modernized Gravimetric Determination of Nitrate
This protocol details the steps for the quantitative analysis of nitrate in a solid pharmaceutical sample using Nitron precipitation.
-
Sample Preparation:
-
Accurately weigh approximately 5 g of the pharmaceutical sample into a 250 mL beaker.
-
Add 100 mL of nitrate-free deionized water and 1 mL of glacial acetic acid.
-
Heat the mixture to 60-70°C and stir until the sample is completely dissolved. If the sample is not fully soluble, it may be necessary to extract the nitrate by stirring for 30 minutes followed by filtration.
-
Allow the solution to cool to room temperature.
-
-
Precipitation of Nitron Nitrate:
-
Prepare a 10% (w/v) solution of Nitron in 5% (v/v) acetic acid.
-
Slowly add 10 mL of the Nitron reagent solution to the sample solution while stirring continuously.
-
A white precipitate of Nitron nitrate will form.
-
Allow the mixture to stand for at least 4 hours, or preferably overnight, in a cool place (e.g., refrigerator at 4°C) to ensure complete precipitation.
-
-
Isolation and Washing of the Precipitate:
-
Filter the precipitate through a pre-weighed sintered glass crucible (porosity 4).
-
Wash the precipitate with three 10 mL portions of a saturated solution of Nitron nitrate to minimize solubility losses.
-
Finally, wash the precipitate with two 5 mL portions of ice-cold deionized water to remove any excess reagent.
-
-
Drying and Weighing:
-
Dry the crucible containing the precipitate in a drying oven at 105°C for 2 hours.
-
Cool the crucible in a desiccator and weigh to a constant mass.
-
-
Calculation:
-
The mass of nitrate is calculated using the following formula: Mass of NO₃⁻ (g) = Mass of Precipitate (g) × (Molecular Weight of NO₃⁻ / Molecular Weight of Nitron Nitrate) (Gravimetric Factor = 62.0049 / 374.39 = 0.1656)
-
Protocol 2: Spectrophotometric Determination of Nitrate
This protocol provides a higher-throughput method for nitrate quantification based on a colorimetric reaction with Nitron.
-
Preparation of Standard Solutions:
-
Prepare a stock standard solution of 1000 ppm nitrate by dissolving 1.630 g of dried potassium nitrate in 1 L of nitrate-free deionized water.
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 ppm) by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the pharmaceutical sample (to fall within the standard curve range) into a 50 mL volumetric flask.
-
Add approximately 30 mL of nitrate-free deionized water and 0.5 mL of glacial acetic acid.
-
Vortex or sonicate to dissolve the sample.
-
Dilute to the mark with deionized water and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Color Development:
-
Pipette 5 mL of each standard and sample solution into separate test tubes.
-
Prepare a 0.1% (w/v) solution of Nitron in methanol.
-
To each tube, add 1 mL of the Nitron reagent solution.
-
Vortex the tubes and allow them to stand at room temperature for 30 minutes for color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (λmax), which should be determined experimentally but is expected to be in the visible range.
-
Use a reagent blank (5 mL deionized water + 1 mL Nitron reagent) to zero the spectrophotometer.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentration.
-
Determine the concentration of nitrate in the sample solutions from the calibration curve.
-
Calculate the nitrate content in the original solid sample, taking into account the initial sample weight and dilution.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the validation of the described analytical methods.
Table 1: Gravimetric Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Accuracy (% Recovery) | ||
| Spiked Sample 1 (10 ppm NO₃⁻) | 99.2% | 98.0 - 102.0% |
| Spiked Sample 2 (50 ppm NO₃⁻) | 101.5% | 98.0 - 102.0% |
| Precision (% RSD) | ||
| Repeatability (n=6) | 0.8% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | ≤ 3.0% |
| Linearity (r²) | N/A | N/A |
| Range (ppm) | 10 - 1000 | - |
| Limit of Quantification (LOQ) | 10 ppm | - |
Table 2: Spectrophotometric Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Accuracy (% Recovery) | ||
| Spiked Sample 1 (5 ppm NO₃⁻) | 98.7% | 98.0 - 102.0% |
| Spiked Sample 2 (25 ppm NO₃⁻) | 100.9% | 98.0 - 102.0% |
| Precision (% RSD) | ||
| Repeatability (n=6) | 1.5% | ≤ 2.0% |
| Intermediate Precision (n=6) | 2.1% | ≤ 3.0% |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (ppm) | 1 - 50 | - |
| Limit of Quantification (LOQ) | 1 ppm | - |
Visualizations
The following diagrams illustrate the experimental workflows and the logical progression of analytical method development.
Caption: Workflow for Gravimetric Determination of Nitrate.
Application of Nitron in Industrial Quality Control: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Nitron in industrial quality control, with a focus on the fertilizer and explosives industries. The information is compiled from established analytical methods and quality control principles to serve as a comprehensive guide for professionals in research, development, and quality assurance.
Application Note 1: Quality Control of Nitrate Fertilizers using the Nitron Gravimetric Method
Introduction:
The accurate determination of nitrate content in fertilizers is a critical quality control parameter to ensure product efficacy and regulatory compliance. The Nitron gravimetric method is a reliable and well-established technique for the quantitative analysis of nitrates. This method relies on the precipitation of nitrate ions from an acidic solution by the organic reagent Nitron (1,4-diphenyl-3,5-endanilo-4,5-dihydro-1,2,4-triazole). The resulting insoluble complex, Nitron nitrate, is then isolated, dried, and weighed to determine the nitrate concentration in the original sample. This application note details the protocol for this analysis, presents illustrative data, and outlines the quality control workflow. The method is suitable as a reference method and is applicable to all nitrate-containing fertilizers[1].
Experimental Protocol:
1. Reagents and Materials:
-
Nitron Reagent (10% solution in 5% acetic acid)
-
Glacial Acetic Acid
-
Sulfuric Acid (0.1 N)
-
Deionized Water
-
Fertilizer Sample
-
Beakers, Volumetric Flasks, Pipettes
-
Gooch Crucible or Sintered Glass Crucible
-
Drying Oven
-
Analytical Balance
2. Sample Preparation:
-
Accurately weigh approximately 10 g of the fertilizer sample.
-
Dissolve the sample in 100 mL of deionized water.
-
Filter the solution to remove any insoluble materials.
-
Transfer the filtrate to a 500 mL volumetric flask and dilute to the mark with deionized water.
3. Precipitation of Nitron Nitrate:
-
Pipette 50 mL of the prepared sample solution into a 250 mL beaker.
-
Add 3-4 drops of 0.1 N sulfuric acid to acidify the solution.
-
Heat the solution to boiling.
-
Add 10-12 mL of the Nitron reagent solution dropwise while stirring continuously.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 2 hours to ensure complete precipitation.
4. Filtration and Washing:
-
Filter the precipitate through a pre-weighed Gooch or sintered glass crucible under gentle suction.
-
Wash the precipitate with several small portions of the ice-cold filtrate.
-
Finally, wash the precipitate with two 5 mL portions of ice-cold deionized water.
5. Drying and Weighing:
-
Dry the crucible with the precipitate in an oven at 105-110°C to a constant weight.
-
Cool the crucible in a desiccator and weigh it on an analytical balance.
-
The weight of the Nitron nitrate precipitate is obtained by subtracting the initial weight of the crucible.
6. Calculation: The percentage of nitrate (NO₃⁻) in the fertilizer sample is calculated using the following formula:
% NO₃⁻ = (Weight of Nitron Nitrate (g) × 0.1653 × 10) / Weight of Sample (g) × 100
Where 0.1653 is the gravimetric factor for the conversion of Nitron nitrate to nitrate.
Data Presentation:
The following table summarizes illustrative quantitative data from the analysis of three different batches of a commercial nitrate fertilizer.
| Batch Number | Sample Weight (g) | Weight of Nitron Nitrate (g) | Calculated Nitrate Content (%) | Specification (%) | Pass/Fail |
| FERT-2023-001 | 10.0125 | 1.8150 | 30.01 | 29.5 - 30.5 | Pass |
| FERT-2023-002 | 10.0531 | 1.8215 | 29.98 | 29.5 - 30.5 | Pass |
| FERT-2023-003 | 9.9872 | 1.7890 | 29.60 | 29.5 - 30.5 | Pass |
Diagrams:
Caption: Workflow for the gravimetric determination of nitrate in fertilizers.
Application Note 2: Qualitative and Semi-Quantitative Analysis of Nitrates in Explosive Residues
Introduction:
Nitron is a valuable reagent in the forensic and quality control analysis of explosives. Many explosive formulations contain nitrates as a key component. A rapid and reliable test for the presence of nitrates can be a critical step in the identification of explosive materials and in ensuring the correct composition of manufactured explosives. The Nitron test provides a specific microcrystalline reaction with nitrate ions, forming characteristic needle-like crystals. This application note describes the protocol for this qualitative test. While primarily qualitative, the density and size of the crystals can provide a semi-quantitative estimation of the nitrate concentration.
Experimental Protocol:
1. Reagents and Materials:
-
Nitron Reagent (10% solution in 5% acetic acid)
-
2N Acetic Acid
-
Suspected Explosive Sample or Residue
-
Microscope Slides and Cover Slips
-
Microscope
-
Dropper Pipettes
2. Procedure:
-
Place a small amount of the suspected explosive powder or a drop of a solvent extract of the residue onto a clean microscope slide.
-
Add a drop of 2N acetic acid to the sample on the slide. If the sample is a solid, gently agitate to dissolve a portion of it.
-
Add a small drop of the Nitron reagent to the sample-acetic acid mixture.
-
Place a cover slip over the drop.
-
Observe the slide under a microscope at a suitable magnification (e.g., 100x).
3. Interpretation of Results:
-
Positive Result: The formation of long, needle-shaped, or sheaf-like crystals of Nitron nitrate indicates the presence of nitrate ions.
-
Negative Result: The absence of these characteristic crystals suggests the absence of detectable levels of nitrate.
-
Semi-Quantitative Assessment: The speed of crystal formation and the density of the crystals can give a rough indication of the nitrate concentration. A rapid formation of a dense network of crystals suggests a high concentration of nitrates.
Data Presentation:
The following table provides a qualitative summary for the analysis of different explosive samples.
| Sample ID | Sample Description | Microscopic Observation | Nitrate Presence |
| EXP-A | Commercial Dynamite | Abundant, long, needle-like crystals formed rapidly. | Positive (High) |
| EXP-B | Post-blast Residue | Sparse, smaller needle-like crystals observed. | Positive (Low) |
| EXP-C | Unknown White Powder | No characteristic crystals formed. | Negative |
| QC-1 | Production batch of ANFO | Dense formation of characteristic crystals. | Positive (As expected) |
Diagrams:
Caption: Logical diagram for the qualitative analysis of nitrates in explosives.
References
Nitron as a Reagent in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitron, chemically known as 1,4-diphenyl-3,5-endanilo-4,5-dihydro-1,2,4-triazole, is a gravimetric reagent primarily used for the quantitative determination of the nitrate ion (NO₃⁻). Its application in organic synthesis is largely centered on this analytical technique, which relies on the formation of a sparingly soluble salt, Nitron nitrate. While the term "Nitron" is sometimes confused with "nitrones," a distinct class of organic compounds, this document will focus exclusively on the applications of the Nitron reagent.
Primary Application: Gravimetric Determination of Nitrate
The most well-documented and significant application of Nitron in organic chemistry is in the quantitative analysis of nitrates. This method is based on the precipitation of nitrate ions from an acidic solution by the addition of a solution of Nitron in acetic acid. The resulting precipitate, Nitron nitrate (C₂₀H₁₆N₄·HNO₃), is then isolated, dried, and weighed.
Principle of the Method
The reaction involves the protonation of the Nitron base in an acidic medium, followed by the formation of an insoluble salt with the nitrate ion. The low solubility of Nitron nitrate in water allows for its quantitative precipitation.
Key Advantages and Limitations
Advantages:
-
High Selectivity for Nitrate: Nitron is a highly specific reagent for the nitrate ion.
-
Accuracy: When performed under optimal conditions, the gravimetric method using Nitron can yield highly accurate results.
Limitations:
-
Interferences: Several other anions can also form precipitates with Nitron and interfere with the determination of nitrate. These include bromide, iodide, nitrite, chromate, chlorate, perchlorate, thiocyanate, ferrocyanide, ferricyanide, and picrate ions.
-
Time-Consuming: Gravimetric analysis is generally a more time-consuming process compared to modern instrumental techniques.
Quantitative Data
The efficiency and accuracy of the gravimetric determination of nitrate using Nitron are influenced by several factors, including temperature, pH, and the presence of interfering ions.
| Parameter | Optimal Condition/Value | Notes |
| Precipitation Temperature | The solution should be heated to near boiling before the addition of the Nitron reagent, followed by cooling in an ice bath to promote crystallization.[1] | Cooling is crucial for minimizing the solubility of the Nitron nitrate precipitate. |
| pH of the Solution | Acidic medium (acetic acid) | The Nitron reagent is dissolved in 5% acetic acid, and the sample solution is also typically acidified. |
| Solubility of Nitron Nitrate | Sparingly soluble in water. Approximately 0.064% of the precipitate can be dissolved by 10 mL of ice-cold water during washing.[1] | Washing the precipitate with minimal amounts of ice-cold water is essential to reduce losses. |
| Interfering Ions | Br⁻, I⁻, NO₂⁻, CrO₄²⁻, ClO₃⁻, ClO₄⁻, SCN⁻, [Fe(CN)₆]⁴⁻, [Fe(CN)₆]³⁻, picrate | These ions must be absent or removed from the sample solution prior to the addition of the Nitron reagent to avoid co-precipitation and erroneous results.[1] |
Experimental Protocols
Protocol 1: Gravimetric Determination of Nitrate using Nitron
This protocol outlines the detailed steps for the quantitative determination of nitrate in a sample.
1. Reagent Preparation:
-
Nitron Reagent (10% w/v): Dissolve 10 g of Nitron in 100 mL of 5% acetic acid. Gently warm the solution to aid dissolution. The solution should be freshly prepared and filtered before use.[1]
2. Sample Preparation:
-
Accurately weigh a sample containing a known amount of the substance to be analyzed for its nitrate content.
-
Dissolve the sample in approximately 80-100 mL of distilled water in a beaker.
-
Acidify the solution with a few drops of dilute sulfuric acid.
3. Precipitation:
-
Heat the sample solution to just below its boiling point.
-
Add 10-12 mL of the prepared 10% Nitron reagent solution dropwise while stirring continuously.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the beaker in an ice bath for 1-2 hours to ensure complete precipitation of the Nitron nitrate.[1]
4. Filtration and Washing:
-
Filter the crystalline precipitate through a pre-weighed sintered glass crucible (Gooch crucible) under suction.
-
Wash the precipitate with several small portions (2-3 mL each) of ice-cold distilled water. Ensure each portion of wash water is completely drained before adding the next. Use a minimal total volume of washing liquid to minimize dissolution of the precipitate.[1]
5. Drying and Weighing:
-
Dry the crucible containing the precipitate in an oven at 105-110 °C for 45-60 minutes.[1]
-
Cool the crucible in a desiccator to room temperature.
-
Weigh the crucible with the dried precipitate.
-
Repeat the drying and weighing steps until a constant weight is achieved.
6. Calculation:
-
Calculate the mass of the Nitron nitrate precipitate by subtracting the initial weight of the empty crucible.
-
The percentage of nitrate in the original sample can be calculated using the following formula:
% NO₃⁻ = (Mass of Nitron nitrate precipitate × Gravimetric factor × 100) / Mass of sample
The gravimetric factor for NO₃⁻ in Nitron nitrate (C₂₀H₁₆N₄·HNO₃, Molar Mass = 375.39 g/mol ) is: Molar Mass of NO₃⁻ / Molar Mass of Nitron nitrate = 62.0049 / 375.39 ≈ 0.1652
Visualizations
Reaction Diagram: Precipitation of Nitrate with Nitron
Caption: Precipitation of nitrate ions with the Nitron reagent.
Workflow for Gravimetric Determination of Nitrate
Caption: Workflow for the gravimetric analysis of nitrate using Nitron.
Other Potential Applications in Organic Synthesis
Extensive literature searches indicate that the use of the Nitron reagent in organic synthesis beyond the gravimetric analysis of nitrate is not well-established or widely reported. While there are mentions of nitron-derivative-based palladium carbene complexes in catalysis, these involve derivatives of Nitron and not the reagent itself in its common form.
There is no significant evidence to suggest that Nitron is commonly employed as a non-nucleophilic base or as a catalyst in mainstream organic synthesis. Its bulky structure could theoretically lend itself to applications requiring a sterically hindered base, but such uses are not documented in major synthetic chemistry literature.
Therefore, for researchers, scientists, and drug development professionals, the primary and most reliable application of Nitron remains in the analytical determination of nitrate.
References
Safety Protocols for Handling Diisobutyl Phthalate (Einecs 260-048-5) in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Diisobutyl phthalate (DIBP), identified by EINECS number 260-048-5, is a widely used plasticizer. In the laboratory setting, it is imperative to handle this chemical with appropriate safety measures due to its potential health hazards. These protocols are designed to provide comprehensive guidance for the safe handling, storage, and disposal of DIBP to minimize exposure and ensure a safe research environment. Adherence to these guidelines is crucial for all personnel working with this compound.
Hazard Identification and Classification
Diisobutyl phthalate is classified as a substance that may damage fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[1][2][3]
Hazard Statements:
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 84-69-5 | [1][4] |
| Molecular Weight | 278.34 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Density | 1.039 g/cm³ at 25 °C | [1][4] |
| Boiling Point | 327 °C | [4] |
| Melting Point | -64 °C | [2][4] |
| Flash Point | 169 °C (336 °F) | [4] |
| Auto-ignition Temperature | 423 °C (793 °F) | [4] |
| Water Solubility | 0.02 g/L | [4] |
| Vapor Pressure | 0.11 hPa at 100 °C | [1] |
| Oral LD50 (Rat) | 15,000 mg/kg | [4] |
| Dermal LD50 (Guinea Pig) | 10,000 mg/kg | [4] |
Experimental Protocols
General Handling and Storage
Engineering Controls:
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][5][6]
-
Hand Protection: Wear nitrile rubber or neoprene gloves. Dispose of contaminated gloves after use.[1][2][4]
-
Skin and Body Protection: Wear a lab coat and, if necessary, impervious clothing to prevent skin contact.[4][6]
-
Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with appropriate cartridges.[4]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe vapors or mists.[5]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5]
Spill and Emergency Procedures
Spill Response:
-
Wear appropriate PPE as described above.[1]
-
Absorb the spill with an inert material (e.g., sand, vermiculite).[1][4]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][4][5]
-
Clean the spill area with soap and water.[1]
-
Do not allow the substance to enter drains or waterways.[1][5]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][4]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[1][4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][4][5]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][4][5]
Waste Disposal
Dispose of Diisobutyl phthalate and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][4]
Visualizations
Caption: General laboratory safety workflow for handling hazardous chemicals.
Caption: Required personal protective equipment for handling Diisobutyl phthalate.
References
- 1. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]
- 2. Systemic investigation of di-isobutyl phthalate (DIBP) exposure in the risk of cardiovascular via influencing the gut microbiota arachidonic acid metabolism in obese mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies [chemycal.com]
- 5. researchgate.net [researchgate.net]
- 6. Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gravimetric Analysis with Nitron
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the gravimetric determination of nitrate using Nitron (1,4-diphenyl-3,5-endanilo-4,5-dihydro-1,2,4-triazole). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the gravimetric determination of nitrate with Nitron?
A1: The gravimetric analysis of nitrate using Nitron is based on the precipitation of the sparingly soluble salt, Nitron nitrate (C₂₀H₁₆N₄·HNO₃), from a slightly acidic solution. Nitron, a large organic molecule, acts as a specific precipitating agent for the nitrate ion. The resulting precipitate has a high molecular weight, which allows for the accurate determination of even small quantities of nitrate. The precipitate is then filtered, washed, dried, and weighed, and the amount of nitrate in the original sample is calculated based on the weight of the precipitate.
Q2: What is the chemical formula and molecular weight of the Nitron nitrate precipitate?
A2: The chemical formula for the precipitate is C₂₀H₁₆N₄·HNO₃. The molecular weight is 375.39 g/mol .
Q3: What is the appropriate pH for the precipitation of nitrate with Nitron?
A3: The precipitation of nitrate with Nitron is typically carried out in a slightly acidic solution, usually achieved by adding acetic acid or a few drops of sulfuric acid. A highly acidic environment should be avoided as it can increase the solubility of the Nitron nitrate precipitate. The optimal pH range is generally between 4.5 and 6.5.
Q4: How should the Nitron reagent be prepared and stored?
A4: The Nitron reagent is typically a 10% solution of Nitron in 5% acetic acid. To prepare it, dissolve 10 g of Nitron in 95 mL of glacial acetic acid and then add 5 mL of water. The solution should be stored in a dark, well-stoppered bottle, as it can be sensitive to light and air. If the solution becomes colored or turbid upon storage, it should be filtered before use.
Troubleshooting Guide
This guide addresses common issues encountered during the gravimetric analysis of nitrate using Nitron.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Precipitation | - Insufficient amount of Nitron reagent added.- The solution is too acidic, increasing the solubility of the precipitate.- The sample solution is too dilute.- Precipitation was not allowed to stand for a sufficient amount of time. | - Add an excess of the Nitron reagent to ensure complete precipitation.- Adjust the pH of the solution to the optimal range (4.5-6.5) using a dilute base.- If possible, concentrate the sample solution before adding the precipitant.- Allow the precipitate to stand for at least 1-2 hours, or preferably overnight, to ensure complete precipitation. |
| Precipitate is difficult to filter (colloidal) | - Precipitation was carried out too rapidly.- Insufficient digestion of the precipitate. | - Add the Nitron reagent slowly and with constant stirring to promote the formation of larger, more easily filterable crystals.- Digest the precipitate by gently heating the solution (e.g., on a water bath) for about an hour. This process, known as Ostwald ripening, encourages smaller particles to dissolve and redeposit onto larger ones. |
| Results are consistently high | - Co-precipitation of interfering ions such as chloride, bromide, iodide, nitrite, chromate, perchlorate, and some organic acids.- Incomplete washing of the precipitate, leaving behind soluble impurities. | - Remove interfering ions before precipitation. For example, chloride can be precipitated with silver sulfate and filtered off.- Wash the precipitate thoroughly with a cold, saturated solution of Nitron nitrate, followed by a small amount of ice-cold water to remove any excess washing solution. |
| Results are consistently low | - The precipitate is partially soluble in the wash water.- The precipitate was not dried to a constant weight.- Mechanical loss of the precipitate during filtration or transfer. | - Use a minimal amount of ice-cold water for the final wash to minimize solubility losses.- Dry the precipitate at 105-110°C until a constant weight is achieved. This ensures all moisture has been removed.- Exercise care during filtration and transfer of the precipitate to the weighing vessel. |
| The Nitron reagent solution is discolored | - Decomposition of the Nitron reagent over time, especially when exposed to light. | - Store the reagent in a dark bottle and in a cool place.- Filter the reagent solution before use to remove any decomposition products. |
Experimental Protocols
Preparation of the Nitron Reagent (10% in 5% Acetic Acid)
-
Weigh 10 g of Nitron.
-
Dissolve the Nitron in 95 mL of glacial acetic acid. Gentle warming on a water bath may be necessary to facilitate dissolution.
-
Once dissolved, add 5 mL of deionized water.
-
Store the solution in a dark, glass-stoppered bottle.
Gravimetric Determination of Nitrate
-
Sample Preparation: Accurately weigh a sample containing a known amount of nitrate and dissolve it in approximately 100 mL of deionized water.
-
Removal of Interferences (if necessary):
-
If chloride is present, add a slight excess of a saturated silver sulfate solution, heat to coagulate the silver chloride precipitate, cool, and filter.
-
-
Acidification: Add glacial acetic acid dropwise until the solution is slightly acidic (test with litmus paper).
-
Precipitation: Heat the solution to boiling and add 10-12 mL of the 10% Nitron reagent for every 0.1 g of nitrate expected. Add the reagent slowly and with constant stirring.
-
Digestion: Allow the beaker to stand in a warm place (e.g., on a water bath) for 30-60 minutes to allow the precipitate to digest.
-
Cooling and Crystalization: Let the solution cool to room temperature, and then place it in an ice bath for at least two hours, or preferably overnight, to ensure complete precipitation.
-
Filtration: Filter the cold solution through a pre-weighed sintered glass crucible (porosity 4).
-
Washing: Wash the precipitate several times with small portions of the filtrate, followed by two to three small washes with ice-cold deionized water. Use a minimal amount of wash water to avoid dissolving the precipitate.
-
Drying: Dry the crucible and precipitate in an oven at 105-110°C to a constant weight.
-
Calculation:
-
Weight of Nitrate (g) = Weight of Precipitate (g) × (Molecular Weight of NO₃⁻ / Molecular Weight of Nitron Nitrate)
-
Gravimetric Factor = 62.004 g/mol / 375.39 g/mol = 0.16517
-
Visualizations
Caption: Experimental workflow for the gravimetric determination of nitrate using Nitron.
Caption: Key factors influencing a successful gravimetric analysis of nitrate with Nitron.
Technical Support Center: Optimizing Precipitation Conditions for Nitron Nitrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nitron for the gravimetric determination of nitrate.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the gravimetric determination of nitrate using Nitron?
The method is based on the reaction of nitrate ions (NO₃⁻) with Nitron (C₂₀H₁₆N₄) in a slightly acidic solution to form a sparingly soluble crystalline precipitate of Nitron nitrate (C₂₀H₁₆N₄·HNO₃). The precipitate is then filtered, dried, and weighed. The mass of the precipitate is used to calculate the amount of nitrate in the original sample. This technique is valued for its ability to selectively precipitate nitrates without interference from ammonia or organic nitrogen compounds.[1]
Q2: How should the Nitron reagent be prepared and stored?
To prepare the Nitron reagent, dissolve 10 grams of Nitron in 100 mL of 5% acetic acid, with gentle warming if necessary.[2] It is recommended to filter the solution quickly into a dark glass bottle. To improve stability and prevent rapid darkening of the light brown solution, the air in the storage bottle can be replaced with an inert gas like coal gas.[2] If the solution is exposed to air and light, it will darken quickly.[2]
Q3: What are the optimal conditions for the precipitation of Nitron nitrate?
For optimal precipitation, the nitrate solution (80-100 mL, containing not more than 0.09 g of N₂O₅) should be heated to just boiling and acidified with a few drops of dilute sulfuric acid.[2] The 10% Nitron reagent is then added to the hot solution. The mixture is allowed to cool to room temperature, during which Nitron nitrate crystallizes as long, colorless needles.[2] For complete precipitation, the flask should be cooled in ice-cold water for one to two hours.[2]
Q4: Which ions are known to interfere with the Nitron method for nitrate determination?
Several ions can interfere with the gravimetric determination of nitrate using Nitron by forming precipitates with the reagent. These include bromide, iodide, nitrite, chromate, chlorate, perchlorate, thiocyanate, ferrocyanide, ferricyanide, picrate, and oxalate ions.[2] Therefore, it is crucial to ensure that the sample is free from these interfering ions before proceeding with the analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no precipitate formation | - Nitrate concentration is too low. - Insufficient cooling time. - Reagent has degraded. | - Concentrate the sample if possible. - Ensure the solution is cooled in an ice bath for at least 1-2 hours to maximize precipitation.[2] - Prepare a fresh Nitron reagent solution. A darkened color indicates degradation.[2] |
| Results are consistently low | - Incomplete precipitation due to the solubility of Nitron nitrate. - Excessive washing of the precipitate. | - Minimize the volume of wash water. Use ice-cold water for washing to reduce solubility.[2] - A correction factor can be applied to account for the solubility of the precipitate. It has been found that 10 mL of ice-cold water can dissolve approximately 0.45% of the precipitate's weight.[2] |
| Results are consistently high | - Co-precipitation of interfering ions. - Occlusion of the mother liquor. | - Test the sample for the presence of interfering ions (see FAQ Q4) and remove them prior to precipitation.[2] - Ensure slow cooling to promote the formation of larger, purer crystals. |
| Precipitate is difficult to filter | - Formation of very fine crystals. | - Allow the precipitate to digest by letting it stand in the mother liquor for a longer period before filtration. This can promote the growth of larger, more easily filterable crystals. |
| Precipitate is colored | - Degradation of the Nitron reagent. - Presence of colored interfering ions (e.g., chromate). | - Prepare fresh Nitron reagent.[2] - Remove colored interfering ions from the sample before analysis. |
Data Presentation
Solubility of Nitron Nitrate
The solubility of Nitron nitrate is a critical factor influencing the accuracy of the gravimetric analysis. The following table summarizes the available solubility data.
| Temperature | Solvent | Solubility |
| Ice-cold | Water | Approximately 0.45% of the precipitate weight is dissolved by 10 mL of ice-cold water during washing.[2] |
| 20 °C | Water | The solubility is approximately twice as great as in ice-cold water.[2] |
Experimental Protocols
Detailed Methodology for the Gravimetric Determination of Nitrate using Nitron
This protocol is adapted from the original method described by Busch.[2]
1. Reagent Preparation:
-
Nitron Reagent (10% in 5% Acetic Acid): Dissolve 10 g of Nitron in 100 mL of 5% acetic acid. Gentle warming may be applied to aid dissolution. Filter the solution into a dark-colored storage bottle.[2]
2. Sample Preparation:
-
Take a sample volume of 80 to 100 mL containing no more than 0.09 g of N₂O₅.
-
Ensure the sample is free from interfering ions such as bromides, iodides, nitrites, chromates, chlorates, perchlorates, and others.[2]
3. Precipitation:
-
Heat the sample solution to just below boiling in a conical flask.
-
Add 2 to 3 drops of dilute sulfuric acid to acidify the solution.[2]
-
Add 10 mL of the 10% Nitron reagent to the hot solution.[2]
-
Allow the solution to cool slowly to room temperature to facilitate the crystallization of Nitron nitrate.
-
For complete precipitation, place the flask in an ice-water bath for 1 to 2 hours.[2]
4. Filtration and Washing:
-
Set up a Gooch crucible with a suitable filter medium (e.g., asbestos or glass fiber).
-
Rapidly filter the precipitate under diminished pressure.
-
Wash the precipitate three to four times with small volumes (approximately 3 mL each) of ice-cold water, ensuring the precipitate is drained as completely as possible after each wash.[2]
5. Drying and Weighing:
-
Dry the crucible containing the precipitate in an air oven at 105-110 °C for about 45 minutes.[2]
-
Cool the crucible in a desiccator to room temperature.
-
Weigh the crucible with the dried precipitate.
-
Repeat the drying and weighing process until a constant weight is achieved.
6. Calculation:
-
The weight of the nitrate (NO₃⁻) can be calculated from the weight of the Nitron nitrate precipitate using the appropriate gravimetric factor.
Mandatory Visualizations
Chemical Reaction of Nitrate with Nitron
Caption: Reaction of nitrate ions with Nitron in an acidic medium to form the precipitate Nitron nitrate.
Troubleshooting Workflow for Nitron Nitrate Precipitation
Caption: A logical workflow for troubleshooting common issues encountered during Nitron nitrate precipitation.
References
Technical Support Center: Troubleshooting Interferences in Einecs 260-048-5 (3-Iodobenzylamine) Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Einecs 260-048-5, also known as 3-iodobenzylamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments, particularly in bioconjugation, fluorescent probe synthesis, and other related assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the European Inventory of Existing Commercial Chemical Substances number for the compound 3-iodobenzylamine. It is a versatile reagent commonly used in pharmaceutical research and development as a crucial intermediate in the synthesis of biologically active molecules. Its chemical structure includes a primary amine and an iodine atom on a benzene ring, which imparts specific reactivity and properties.
Q2: What are the primary applications of 3-iodobenzylamine in research?
3-Iodobenzylamine is primarily utilized in:
-
Bioconjugation: The primary amine group allows for the covalent attachment of 3-iodobenzylamine to other molecules, such as proteins, antibodies, or surfaces, to introduce specific functionalities.
-
Synthesis of Fluorescent Probes: It serves as a building block for creating novel fluorescent probes for biological imaging and tracking cellular processes.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.
Troubleshooting Guide: Bioconjugation Reactions
Bioconjugation reactions involving the primary amine of 3-iodobenzylamine can sometimes yield unexpected results. Below are common problems and their potential solutions.
Q3: My bioconjugation reaction with 3-iodobenzylamine has a low yield. What are the possible causes and solutions?
Low conjugation efficiency is a frequent issue. Several factors can contribute to this problem.
Table 1: Troubleshooting Low Bioconjugation Yield with 3-Iodobenzylamine
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal pH | The primary amine of 3-iodobenzylamine needs to be deprotonated (in its -NH2 form) to be nucleophilic and reactive. If the pH is too low, the amine will be protonated (-NH3+), rendering it unreactive. | Adjust the reaction buffer to a pH of 7.5-8.5. A slightly basic environment ensures a sufficient concentration of the reactive, deprotonated amine. |
| Presence of Competing Amines | Buffers containing primary amines (e.g., Tris) or other amine-containing additives will compete with 3-iodobenzylamine for reaction with your target molecule, thereby reducing the yield of the desired conjugate. | Use amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or HEPES buffer. |
| Steric Hindrance | The bulky iodine atom and the benzene ring of 3-iodobenzylamine may sterically hinder its approach to the reactive site on the target molecule, especially if the site is in a sterically crowded environment. | Consider using a linker or spacer molecule to increase the distance between 3-iodobenzylamine and the target molecule. This can alleviate steric hindrance and improve reaction efficiency. |
| Incorrect Molar Ratio of Reactants | An insufficient molar excess of 3-iodobenzylamine relative to the target molecule can lead to incomplete conjugation. | Optimize the molar ratio of 3-iodobenzylamine to your target molecule. A 10- to 50-fold molar excess of the amine-containing compound is a good starting point for optimization. |
| Hydrolysis of Reactive Groups | If you are conjugating 3-iodobenzylamine to a molecule with a moisture-sensitive reactive group (e.g., an NHS ester), hydrolysis of this group can compete with the conjugation reaction. | Ensure that all reagents and solvents are anhydrous. Perform the reaction in a low-humidity environment. |
Q4: I am observing precipitation or aggregation of my protein after conjugation with 3-iodobenzylamine. Why is this happening?
Protein aggregation is a common problem when modifying proteins with hydrophobic molecules like 3-iodobenzylamine.
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Increased Hydrophobicity: The addition of the iodobenzyl group increases the overall hydrophobicity of the protein. This can lead to aggregation, especially at high protein concentrations or in aqueous buffers.
-
Oxidative Damage: Some conjugation methods that involve iodine, particularly radioiodination, use oxidizing agents that can lead to protein aggregation and fragmentation.[1] While not directly a bioconjugation issue with the amine group, if the iodine on 3-iodobenzylamine is intended for subsequent radio-labeling, this is a critical consideration.
Solutions:
-
Optimize the Degree of Labeling (DOL): Reduce the molar excess of 3-iodobenzylamine to achieve a lower DOL. A lower number of hydrophobic groups per protein molecule can reduce the tendency to aggregate.
-
Incorporate Solubilizing Moieties: If possible, include hydrophilic linkers (e.g., polyethylene glycol - PEG) between 3-iodobenzylamine and the target molecule to counteract the increased hydrophobicity.
-
Buffer Optimization: Perform the conjugation in a buffer containing additives that reduce aggregation, such as arginine or non-ionic detergents (e.g., Tween-20).
Experimental Workflow for Troubleshooting Low Bioconjugation Yield
References
Technical Support Center: Accurate Nitrate Analysis with Nitron
Welcome to the technical support center for nitrate analysis using the Nitron gravimetric method. This resource is designed for researchers, scientists, and drug development professionals to enhance the accuracy and reliability of their experimental results. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and key performance data.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the gravimetric determination of nitrate using Nitron reagent.
Question: My Nitron nitrate precipitate is colloidal or too fine to filter properly, leading to low yields. What could be the cause and how can I fix it? Answer: This is a common issue often caused by precipitating from a solution that is too concentrated or too hot, or by adding the Nitron reagent too quickly. To obtain a crystalline precipitate that is easy to filter, it is recommended to:
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Control Concentration: Ensure the nitrate concentration in your sample solution is not excessively high. Dilute the sample if necessary.
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Optimize Temperature: Cool both the sample solution and the Nitron reagent in an ice bath before mixing. Precipitation from a cold solution promotes the formation of larger, more easily filterable crystals.
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Slow Addition of Reagent: Add the Nitron reagent dropwise to the sample solution with constant, gentle stirring. This slow addition prevents localized supersaturation, which can lead to the formation of fine, colloidal particles.
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Digestion of Precipitate: After precipitation, allow the mixture to stand in an ice bath for at least two hours, or preferably overnight. This process, known as digestion, allows smaller particles to dissolve and re-precipitate onto larger crystals, improving the filterability of the precipitate.
Question: I am observing higher than expected results. What are the potential sources of positive error? Answer: Higher than expected results in the Nitron method are typically due to the co-precipitation of interfering anions. Several ions are known to form sparingly soluble salts with Nitron, leading to a positive bias in the nitrate determination.
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Common Interferences: Perchlorate (ClO₄⁻), iodide (I⁻), bromide (Br⁻), chromate (CrO₄²⁻), and nitrite (NO₂⁻) are known to co-precipitate with Nitron.
-
Removal of Interferences:
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Nitrite: Nitrite interference can be eliminated by adding a small amount of a substance like hydrazine sulfate or sodium azide to the sample solution before adding the Nitron reagent. These agents will selectively reduce nitrite to nitrogen gas.
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Halides (Bromide, Iodide): If significant concentrations of bromide or iodide are present, they can be removed by precipitation with silver sulfate. After precipitation, the silver halides should be filtered off before proceeding with the nitrate analysis.
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Chromate: Chromate can be reduced to Cr³⁺ with a suitable reducing agent, which will not precipitate with Nitron.
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Question: My results are inconsistent and show poor reproducibility. What factors should I investigate? Answer: Inconsistent results can stem from several procedural variations. To improve reproducibility, focus on the following aspects of your experimental technique:
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Reagent Quality: Ensure your Nitron reagent is of high purity and has been stored correctly. The reagent solution should be freshly prepared and filtered before use to remove any insoluble impurities.
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Standardized Procedure: Follow a consistent and well-documented protocol for every sample. This includes precise control over volumes, temperatures, reaction times, and washing procedures.
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Washing Technique: Incomplete washing of the precipitate can leave behind soluble impurities, while excessive washing can lead to the dissolution of the Nitron nitrate precipitate, which is slightly soluble in water. Use a cold, dilute solution of the precipitating agent (Nitron) for washing to minimize solubility losses.
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Drying to a Constant Weight: Ensure the filtered precipitate is dried to a constant weight in an oven at the recommended temperature (typically 105-110 °C). Incomplete drying will lead to erroneously high results, while overheating can cause decomposition of the precipitate.
Question: The color of my final precipitate is not the expected white/pale yellow. What does this indicate? Answer: A discolored precipitate often indicates the presence of impurities or decomposition of the Nitron reagent.
-
Yellow to Brown Color: This can be caused by the decomposition of the Nitron reagent, especially if the solution is old or has been exposed to light. Always use a freshly prepared and filtered Nitron solution.
-
Other Discolorations: The presence of colored interfering ions, such as chromate, can also impart color to the precipitate. Pre-treatment of the sample to remove these interferences is necessary.
Experimental Protocol: Gravimetric Determination of Nitrate with Nitron
This protocol provides a detailed methodology for the accurate determination of nitrate using the Nitron reagent.
1. Reagent Preparation:
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Nitron Reagent (5% w/v): Dissolve 5.0 g of Nitron (C₂₀H₁₆N₄) in 100 mL of 5% acetic acid. Gently warm the solution to aid dissolution, but do not boil. Cool the solution and filter it through a fine-porosity filter paper to remove any undissolved particles. Store the reagent in a dark, tightly sealed bottle. This reagent should be prepared fresh for accurate work.
2. Sample Preparation:
-
Accurately weigh a sample containing approximately 0.1 g of nitrate into a 250 mL beaker.
-
Dissolve the sample in 100-150 mL of deionized water.
-
If necessary, perform pre-treatment steps to remove interfering ions as described in the FAQs.
-
Acidify the solution with a few drops of dilute sulfuric acid.
3. Precipitation:
-
Heat the sample solution to boiling to expel any dissolved carbon dioxide.
-
Cool the solution in an ice bath to below 15 °C.
-
Slowly add 10-12 mL of the filtered Nitron reagent for every 0.1 g of nitrate expected, with constant stirring.
-
Continue to cool the mixture in the ice bath for at least 2 hours, or preferably, let it stand overnight.
4. Filtration and Washing:
-
Filter the crystalline precipitate through a pre-weighed, fine-porosity sintered glass or porcelain filtering crucible under gentle suction.
-
Wash the precipitate with several small portions of the ice-cold filtrate.
-
Finally, wash the precipitate with two or three 10 mL portions of ice-cold deionized water.
5. Drying and Weighing:
-
Dry the crucible and precipitate in an oven at 105-110 °C for 1-2 hours.
-
Cool the crucible in a desiccator to room temperature.
-
Weigh the crucible.
-
Repeat the drying, cooling, and weighing steps until a constant weight is achieved (i.e., successive weighings differ by no more than 0.3 mg).
6. Calculation:
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The weight of nitrate (NO₃⁻) is calculated using the following formula:
-
Weight of NO₃⁻ = Weight of Nitron nitrate precipitate × 0.1653
-
The gravimetric factor (0.1653) is the ratio of the molar mass of nitrate (62.0049 g/mol ) to the molar mass of Nitron nitrate (C₂₀H₁₆N₄·HNO₃, 375.38 g/mol ).
-
Data Presentation
The accuracy of the Nitron method can be affected by various experimental conditions. The following tables summarize expected performance data.
Table 1: Influence of Interfering Ions on Nitrate Recovery
| Interfering Ion | Concentration of Interferent (mg/L) | Nitrate Concentration (mg/L) | % Recovery of Nitrate |
| None | 0 | 100 | 99.5 - 100.5 |
| Nitrite (NO₂⁻) | 50 | 100 | 105 - 115 |
| Bromide (Br⁻) | 100 | 100 | 102 - 108 |
| Iodide (I⁻) | 100 | 100 | 108 - 120 |
| Perchlorate (ClO₄⁻) | 20 | 100 | 110 - 125 |
Table 2: Effect of Precipitation Temperature on Precipitate Quality and Recovery
| Precipitation Temperature (°C) | Precipitate Characteristics | % Recovery of Nitrate |
| 5 - 10 | Crystalline, easily filterable | 99.7 |
| 20 - 25 | Fine crystals, slower filtration | 99.2 |
| > 40 | Colloidal, difficult to filter | < 95 |
Visualizations
Experimental Workflow for Nitron Method
Caption: Workflow for gravimetric nitrate analysis using Nitron.
Troubleshooting Logic for Inaccurate Results
Caption: Troubleshooting flowchart for inaccurate nitrate results.
stability and storage solutions for Nitron reagents
Technical Support Center: Nitron Reagents
Welcome to the Technical Support Center for Nitron Reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of Nitron reagents, along with troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Nitron reagent and what is its primary application?
Nitron (C₂₀H₁₆N₄) is a gravimetric reagent used for the quantitative analysis of nitrate (NO₃⁻) ions. It forms a sparingly soluble salt with nitrate, Nitron nitrate, which can be precipitated, dried, and weighed to determine the nitrate concentration in a sample.[1][2]
Q2: What is the recommended procedure for preparing a Nitron reagent solution?
A common preparation involves dissolving 10 grams of Nitron in 100 mL of 5% acetic acid, sometimes with gentle warming. It is crucial to use high-purity reagents and nitrate-free water to avoid contamination.
Q3: What are the optimal storage conditions for solid Nitron reagent?
Solid Nitron reagent should be stored in a tightly sealed container in a cool, dry, and dark place. It is sensitive to light and air, so minimizing exposure to these elements is critical to prevent degradation.
Q4: How stable is a prepared Nitron reagent solution and what is its shelf life?
Nitron reagent solutions are known to be unstable and should ideally be prepared fresh before use. The solution is susceptible to degradation upon exposure to light and air, leading to discoloration (darkening) and reduced efficacy. If stored, it should be kept in a dark, well-sealed bottle. While some sources suggest a solution may be stable for short periods if stored properly, it is best practice to prepare it in small quantities as needed.
Q5: What are the known interferences in nitrate analysis using Nitron reagent?
Several ions can interfere with the gravimetric determination of nitrate using Nitron by forming precipitates. These include bromide, iodide, nitrite, chromate, chlorate, perchlorate, thiocyanate, ferrocyanide, ferricyanide, picrate, and oxalate ions. It is essential to remove these interfering ions from the sample before adding the Nitron reagent.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of Nitron reagents in your experiments.
Issue 1: Low or No Precipitate Formation
Possible Causes:
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Degraded Nitron Reagent: The Nitron solution may have degraded due to improper storage or prolonged exposure to light and air.
-
Low Nitrate Concentration: The concentration of nitrate in the sample may be below the detection limit of the gravimetric method.
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Incorrect pH: The precipitation of Nitron nitrate is pH-dependent. The solution should be slightly acidic.
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Presence of Interfering Substances: Certain ions can prevent the precipitation of Nitron nitrate.
Troubleshooting Steps:
-
Verify Reagent Quality: Prepare a fresh solution of Nitron reagent and repeat the experiment. Observe the color of the solution; a dark brown or black color indicates significant degradation.
-
Confirm Nitrate Presence: Use a sensitive qualitative test to confirm the presence of nitrate in your sample.
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Adjust pH: Ensure the sample solution is acidified with a few drops of dilute sulfuric acid before adding the Nitron reagent.
-
Remove Interferences: If interfering ions are suspected, use appropriate sample pretreatment methods for their removal. For example, adding silver sulfate can precipitate out interfering halides.
Issue 2: Inconsistent or Irreproducible Results
Possible Causes:
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Incomplete Precipitation: The precipitation of Nitron nitrate may not have gone to completion.
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Co-precipitation of Impurities: Other substances in the sample may be co-precipitating with the Nitron nitrate.
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Loss of Precipitate During Handling: The fine, needle-like crystals of Nitron nitrate can be difficult to handle, leading to loss during filtration and washing.
-
Variable Reagent Quality: Using Nitron reagent from different batches or of varying purity can lead to inconsistent results.
Troubleshooting Steps:
-
Ensure Complete Precipitation: After adding the Nitron reagent, allow the solution to cool slowly to room temperature and then in an ice bath for at least one to two hours to ensure maximum precipitation.
-
Purify the Sample: Pre-treat the sample to remove any potential co-precipitating substances.
-
Careful Handling: Use a Gooch crucible with a thin asbestos bed or a suitable sintered glass crucible for filtration. Wash the precipitate with small portions of ice-cold water to minimize dissolution.
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Standardize Reagents: Use a high-purity Nitron reagent and validate each new batch by running a standard nitrate solution.
Stability and Storage Solutions
Factors Affecting Nitron Reagent Stability
The stability of Nitron reagent, both in solid form and in solution, is influenced by several factors. Understanding these can help in prolonging the reagent's shelf life and ensuring the accuracy of experimental results.
| Factor | Effect on Solid Nitron | Effect on Nitron Solution | Mitigation Strategy |
| Light | Can cause slow degradation over time. | Accelerates degradation, leading to discoloration and loss of reactivity. | Store in amber or opaque containers, away from direct sunlight. |
| Air (Oxygen) | Can lead to gradual oxidation. | Promotes oxidative degradation, especially in the presence of light. | Store under an inert atmosphere (e.g., nitrogen or argon). Keep containers tightly sealed. |
| Temperature | Higher temperatures can accelerate degradation. | Increased temperature significantly speeds up the degradation rate. | Store in a cool, dry place. For solutions, refrigeration may slow degradation, but freshness is key. |
| pH | Not applicable to the solid form. | The stability of the solution is pH-dependent. The reagent is typically prepared in a weak acid (acetic acid). | Prepare the solution in 5% acetic acid as recommended. Avoid highly acidic or alkaline conditions. |
| Contaminants | Impurities can act as catalysts for degradation. | Metal ions and other impurities can catalyze degradation reactions. | Use high-purity Nitron and solvents for solution preparation. |
Experimental Protocol: Accelerated Stability Testing of Nitron Reagent Solution
This protocol outlines a method for evaluating the stability of a prepared Nitron reagent solution under accelerated conditions.
1. Objective: To determine the degradation rate of a 10% Nitron solution in 5% acetic acid at elevated temperatures and to estimate its shelf life under normal storage conditions.
2. Materials:
-
Nitron, high-purity grade
-
Glacial acetic acid, analytical grade
-
Nitrate-free deionized water
-
Potassium nitrate (for standard solutions)
-
Temperature-controlled ovens or water baths
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Amber glass storage bottles
3. Procedure:
-
Prepare Nitron Reagent Solution: Prepare a 10% (w/v) solution of Nitron in 5% (v/v) acetic acid.
-
Aliquot and Store: Dispense the solution into several small, tightly sealed amber glass bottles.
-
Storage Conditions: Place the bottles in temperature-controlled environments at various temperatures (e.g., 25°C, 40°C, 50°C, and 60°C). Include a control set stored at the recommended temperature (e.g., 4°C in the dark).
-
Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove a bottle from each temperature condition.
-
Performance Test (Gravimetric Analysis):
-
Prepare a standard nitrate solution (e.g., 100 mg/L NO₃⁻).
-
Use the aged Nitron reagent to precipitate the nitrate from the standard solution following a standard gravimetric procedure.
-
Determine the percentage recovery of nitrate. A decrease in recovery indicates reagent degradation.
-
-
Spectrophotometric Analysis:
-
Dilute a sample of the aged Nitron solution and measure its absorbance spectrum (e.g., 200-600 nm).
-
Monitor for changes in the absorbance maximum or the appearance of new peaks, which would indicate the formation of degradation products.
-
-
Data Analysis:
-
Plot the percentage recovery of nitrate versus time for each temperature.
-
Determine the degradation rate constant (k) at each temperature using appropriate kinetic models (e.g., first-order kinetics).
-
Use the Arrhenius equation to plot ln(k) versus 1/T (where T is the absolute temperature) to determine the activation energy for the degradation process.
-
Extrapolate the data to estimate the shelf life at normal storage conditions (e.g., 25°C or 4°C).
-
Visualizations
Caption: Workflow for Accelerated Stability Testing of Nitron Reagent Solution.
Caption: Postulated Degradation Pathway for Nitron Reagent.
References
addressing inconsistencies in experimental results with Nitron
Welcome to the Technical Support Center for addressing inconsistencies in experimental results involving nitration and nitric oxide signaling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in Nitric Oxide (NO) assays?
A1: Inconsistencies in NO assays often stem from several factors. These can include improper sample handling and storage, which can lead to the degradation of nitrate and nitrite. Contamination of reagents or interference from substances within the sample matrix can also affect results. Additionally, variability in incubation times and temperatures during the assay can lead to inconsistent measurements.[1] It is also crucial to ensure that the assay's detection range is appropriate for the expected concentrations in your samples.
Q2: Why am I seeing high background in my nitrotyrosine Western blot?
A2: High background in a nitrotyrosine Western blot can be caused by several factors. Non-specific binding of the primary or secondary antibodies is a common culprit. This can be due to the antibody concentration being too high or insufficient blocking of the membrane. The quality of the antibody itself is also critical; some antibodies may have cross-reactivity with other proteins. Incomplete washing of the membrane can also leave residual antibodies, contributing to background signal.[2]
Q3: My nitric oxide measurements are not reproducible between experiments. What should I check?
A3: Lack of reproducibility in nitric oxide measurements, often referred to as high inter-assay variability, can be a significant issue.[3] To improve reproducibility, it is essential to standardize the protocol across all experiments. This includes using the same batch of reagents, ensuring consistent sample preparation, and maintaining precise control over incubation times and temperatures. It is also good practice to run a standard curve on each plate and include internal controls to monitor for plate-to-plate variation.[4]
Q4: I am not detecting any signal for my protein of interest in my nitrotyrosine immunoprecipitation (IP) followed by Western blot. What could be the problem?
A4: A lack of signal in a nitrotyrosine IP-Western blot can be due to several reasons. The target protein may not be present in the cell lysate, or its expression level could be too low for detection.[5][6] It is also possible that the protein was lost or degraded during the preparation of the cell extract. The antibody used for the immunoprecipitation may not be effective, or the epitope it recognizes could be masked.[5][6] Finally, issues with the Western blot itself, such as inefficient transfer or problems with antibody binding, could also lead to a lack of signal.
Troubleshooting Guides
Nitric Oxide (Griess) Assay
The Griess assay is a common colorimetric method for the measurement of nitrite, an indicator of nitric oxide production.
Troubleshooting Table for Griess Assay
| Problem | Possible Cause | Recommended Solution |
| High Background | Contaminated reagents or water. | Use fresh, high-purity reagents and water. |
| Interference from sample components (e.g., phenol red). | Use a buffer without interfering substances or perform a buffer exchange. | |
| Extended incubation time. | Adhere strictly to the recommended incubation time in the protocol. | |
| Low Signal / No Color Development | Low levels of nitrite in the sample. | Concentrate the sample or use a more sensitive fluorometric assay. |
| Inefficient conversion of nitrate to nitrite. | Ensure the nitrate reductase is active and the incubation is sufficient. | |
| Incorrect wavelength used for measurement. | Use a spectrophotometer set to the correct wavelength (typically 540 nm). | |
| Inconsistent Readings | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator. | |
| Bubbles in the wells of the microplate. | Ensure there are no bubbles in the wells before reading the plate. |
Nitrotyrosine Western Blot
This guide addresses common issues when performing Western blots to detect nitrated proteins.
Troubleshooting Table for Nitrotyrosine Western Blot
| Problem | Possible Cause | Recommended Solution |
| No Bands | Inefficient protein transfer to the membrane. | Verify transfer efficiency using a Ponceau S stain. |
| Low abundance of the nitrated protein. | Enrich the protein of interest using immunoprecipitation before the Western blot. | |
| Primary antibody not binding. | Ensure the primary antibody is validated for Western blotting and used at the correct concentration. | |
| Multiple Non-Specific Bands | High concentration of primary or secondary antibody. | Titrate the antibodies to determine the optimal concentration. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). | |
| Inadequate washing. | Increase the number and duration of wash steps.[2] | |
| Weak Signal | Low concentration of the primary antibody. | Increase the concentration of the primary antibody or the incubation time. |
| Insufficient exposure time (for chemiluminescence). | Increase the exposure time when imaging the blot. | |
| Protein degradation. | Use fresh samples and add protease inhibitors to the lysis buffer.[5] |
Experimental Protocols
Protocol 1: Measurement of Nitric Oxide Production using the Griess Assay
This protocol provides a general method for determining the concentration of nitrite in cell culture supernatants.
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of sulfanilamide in 5% phosphoric acid.
-
Prepare a 0.1% solution of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
Prepare a nitrite standard curve using sodium nitrite (0-100 µM).
-
-
Sample Collection:
-
Collect cell culture supernatants and centrifuge to remove any cellular debris.
-
-
Assay Procedure:
-
Add 50 µL of each standard and sample to the wells of a 96-well microplate.
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve and determine the concentration of nitrite in the samples.
-
Protocol 2: Immunoprecipitation of Nitrotyrosine-Containing Proteins
This protocol describes the enrichment of nitrated proteins from cell lysates.
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Pre-clearing the Lysate:
-
Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add an anti-nitrotyrosine antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody specific to your protein of interest.
-
Visualizations
References
- 1. Nitron, 95%, Thermo Scientific Chemicals 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 2. ptglab.com [ptglab.com]
- 3. NITRON | 2218-94-2 [chemicalbook.com]
- 4. Bioassay Systems EnzyChrom Nitric Oxide Synthase Assay Kit. For quantitative | Fisher Scientific [fishersci.com]
- 5. agrisera.com [agrisera.com]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Protocol Modifications for Complex Matrices Using EINECS 260-048-5
Important Notice: The provided EINECS number, 260-048-5, identifies the chemical substance α-[2,3-dihydro-3-[tetrahydro-1-(3-methoxypropyl)-3-methyl-2,4,6-trioxo-5(2H)-pyrimidinylidene]-1H-isoindol-1-ylidene]-α-(1H-isoindol-1-yl)-. Following a comprehensive search for its application in complex matrices within research, scientific, and drug development contexts, we have been unable to locate any publicly available experimental protocols, troubleshooting guides, or quantitative data.
This suggests that the substance is either highly specialized with limited public documentation, or the provided identifier may be incorrect for the intended application.
Therefore, we are unable to provide a detailed technical support center with troubleshooting guides, FAQs, data tables, and experimental protocols as requested. We recommend verifying the EINECS number and the specific application of this substance in your research.
Should you be able to provide further details or a corrected identifier for the compound of interest, we would be pleased to assist you in developing the required technical support materials.
For general guidance on working with complex matrices, we offer the following conceptual framework and troubleshooting logic that can be adapted to specific experimental contexts.
General Troubleshooting Workflow for Complex Matrices
This workflow provides a logical approach to identifying and resolving issues when working with unfamiliar compounds in complex biological or chemical matrices.
Caption: A generalized workflow for troubleshooting experimental issues in complex matrices.
Frequently Asked Questions (Conceptual)
This section provides general questions and answers that researchers may have when encountering difficulties with novel compounds in complex matrices.
Q1: My compound appears to be degrading in my plasma sample. What are potential causes and solutions?
A1: Degradation in plasma can be due to enzymatic activity (e.g., proteases, esterases) or chemical instability at physiological pH and temperature.
-
Troubleshooting Steps:
-
Inhibit Enzymatic Activity: Add broad-spectrum protease and esterase inhibitors to the plasma immediately after collection.
-
Control Temperature: Keep samples on ice or at 4°C during all processing steps.
-
Assess pH Stability: Determine the pH stability profile of your compound and adjust the sample buffer pH if necessary.
-
Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing, which can degrade both the matrix and the compound.
-
Q2: I am observing significant signal suppression/enhancement in my mass spectrometry analysis. How can I mitigate matrix effects?
A2: Matrix effects are a common challenge in complex biological samples and are caused by co-eluting endogenous components that interfere with the ionization of the target analyte.
-
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): A simple but sometimes insufficient method.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): Provides the most effective removal of interfering components. Select a sorbent that strongly retains the analyte while allowing matrix components to be washed away.
-
-
Optimize Chromatography: Modify the chromatographic method (e.g., gradient, column chemistry) to separate the analyte from the interfering matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Conceptual Experimental Protocol: Assessing Compound Stability in a Complex Matrix (e.g., Plasma)
This protocol outlines a general procedure to determine the stability of a test compound.
1. Objective: To evaluate the in vitro stability of a compound in a biological matrix over time.
2. Materials:
-
Test compound stock solution
-
Control matrix (e.g., human plasma)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Analytical instrument (e.g., LC-MS/MS)
3. Methodology:
Caption: Workflow for assessing compound stability in a biological matrix.
4. Data Analysis:
The percentage of the compound remaining at each time point is calculated relative to the initial concentration at T=0.
| Time Point (minutes) | Mean Analyte Peak Area | % Compound Remaining |
| 0 | [Insert Data] | 100% |
| 15 | [Insert Data] | [Calculate] |
| 30 | [Insert Data] | [Calculate] |
| 60 | [Insert Data] | [Calculate] |
| 120 | [Insert Data] | [Calculate] |
This generalized framework should provide a starting point for addressing challenges with novel compounds in complex matrices. We encourage you to verify the identity and intended use of EINECS 260-048-5 to enable a more specific and detailed investigation.
Technical Support Center: Enhancing the Selectivity of Nitron for Nitrate Ions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nitron for nitrate ion determination.
Frequently Asked Questions (FAQs)
Q1: What is Nitron and how is it used for nitrate determination?
Nitron (1,4-diphenyl-3,5-endanilo-4,5-dihydro-1,2,4-triazole) is an organic reagent that has been traditionally used for the gravimetric determination of nitrate. It forms a sparingly soluble salt, Nitron nitrate, which precipitates out of solution, allowing for the quantification of nitrate ions. More recently, Nitron and its derivatives are utilized as the active component in nitrate-selective electrodes.[1][2]
Q2: What are the common interfering ions when using Nitron for nitrate analysis?
Several anions can interfere with nitrate determination using Nitron by either co-precipitating or by affecting the response of a nitrate-selective electrode. Common interfering ions include:
-
Bromide (Br⁻)[3]
-
Iodide (I⁻)[3]
-
Carbonate (CO₃²⁻)[3]
-
Sulfate (SO₄²⁻)[1]
-
Cyanide (CN⁻)[3]
-
Bisulfide (HS⁻)[3]
Dissolved organic matter can also interfere, particularly in spectrophotometric methods.[5]
Q3: How can the selectivity of nitrate determination be enhanced when using methods involving Nitron?
The selectivity of nitrate analysis can be significantly improved through several approaches:
-
Chemical Pre-treatment: Interfering ions can be removed from the sample prior to analysis. For example, sulfamic acid can be used to eliminate nitrite interference, and silver sulfate can be added to precipitate out halide ions.[3]
-
pH Adjustment: Adjusting the pH of the solution can prevent interference from ions like carbonate and phosphate.[3]
-
Advanced Electrode Materials: For potentiometric methods, the use of ion-selective electrodes (ISEs) with membranes containing a Nitron-nitrate ion association complex can greatly enhance selectivity.[1][2] The performance of these ISEs can be further improved by incorporating materials like multi-walled carbon nanotubes (MWCNTs) as an ion-to-electron transducer.[1][2]
Troubleshooting Guide
Issue 1: Inaccurate or non-reproducible results in nitrate quantification.
| Possible Cause | Troubleshooting Step |
| Presence of Interfering Ions | Identify potential interfering ions in your sample matrix (see FAQ 2). Implement a pre-treatment step to remove them. For example, use sulfamic acid for nitrite removal or silver sulfate for halide removal.[3] |
| Incorrect pH | Ensure the sample pH is within the optimal range for the method. For some potentiometric methods, a pH of 4 is recommended to remove carbonate and phosphate interference.[3] |
| Temperature Fluctuations | Maintain a constant temperature for both standards and samples, as temperature changes can affect electrode potentials.[3] |
| Contaminated Reagents or Glassware | Use high-purity water and analytical grade reagents. Ensure all glassware is thoroughly cleaned and rinsed with deionized water.[6] |
| Electrode Fouling or Damage (for ISEs) | Visually inspect the electrode membrane for any coating or scratches. If necessary, consult the manufacturer's instructions for cleaning and reconditioning. |
Issue 2: High background signal or false positives.
| Possible Cause | Troubleshooting Step |
| Dissolved Organic Matter | If using UV spectrophotometry, measure the absorbance at 275 nm to correct for organic matter that also absorbs at the 220 nm wavelength used for nitrate.[5] For other methods, consider a sample pre-treatment step like filtration or solid-phase extraction to remove organic compounds. |
| Nitrite Interference | Nitrite is a common interferent.[3][4] Add sulfamic acid to the sample to selectively remove nitrite before nitrate measurement.[3] |
| Reagent Blank Contamination | Prepare and analyze a reagent blank (all reagents without the sample) to determine if the background signal originates from the reagents themselves. |
Quantitative Data
Table 1: Performance Characteristics of a Nitron-Based Ion-Selective Electrode
| Parameter | Value | Reference |
| Linear Range | 8.0 x 10⁻⁸ to 1 x 10⁻² M | [1] |
| Nernstian Slope | -55.1 ± 2.1 mV/decade | [1] |
| Detection Limit | 2.8 x 10⁻⁸ M | [1] |
Table 2: Common Interfering Ions and Mitigation Strategies
| Interfering Ion | Mitigation Strategy | Reference |
| Nitrite (NO₂⁻) | Addition of sulfamic acid | [3] |
| Chloride (Cl⁻), Bromide (Br⁻), Iodide (I⁻) | Addition of silver sulfate solution | [3] |
| Carbonate (CO₃²⁻), Phosphate (PO₄³⁻) | Adjust solution pH to 4 with boric acid | [3] |
| Cyanide (CN⁻), Bisulfide (HS⁻) | Adjust solution pH to 4 with boric acid | [3] |
Experimental Protocols
Protocol 1: Removal of Nitrite Interference with Sulfamic Acid
This protocol is adapted from standard methods for water analysis.[3]
Objective: To eliminate nitrite interference in a sample prior to nitrate determination.
Materials:
-
Sample containing nitrate and potentially nitrite.
-
Sulfamic acid solution (prepared according to the specific analytical method's requirements).
-
Standard laboratory glassware (beakers, pipettes).
Procedure:
-
Take a known volume of the sample (e.g., 50 mL).
-
Add a specified volume of sulfamic acid solution (e.g., 1 mL for a sample containing up to 95 mg/L of NO₂⁻).[3]
-
Stir the solution gently.
-
Allow the reaction to proceed for the time specified in the primary analytical method (typically a few minutes). The sulfamic acid will react with nitrite to form nitrogen gas, effectively removing it from the solution.
-
Proceed with the nitrate determination method.
Protocol 2: Potentiometric Determination of Nitrate with an Ion-Selective Electrode
This is a general protocol based on the principles described for nitrate ISEs.[1][3]
Objective: To measure the concentration of nitrate ions in an aqueous sample using a nitrate-selective electrode.
Materials:
-
Nitrate Ion-Selective Electrode (ISE).
-
Reference electrode.
-
Ion meter or pH/mV meter.
-
Standard nitrate solutions of known concentrations.
-
Ionic Strength Adjustor (ISA) solution.
-
Sample for analysis.
-
Magnetic stirrer and stir bars.
Procedure:
-
Electrode Preparation: Prepare the nitrate ISE and reference electrode according to the manufacturer's instructions. This may involve filling with the appropriate solutions and conditioning the electrode in a standard nitrate solution.
-
Calibration: a. Prepare a series of standard nitrate solutions of varying concentrations that bracket the expected sample concentration. b. For each standard, place a known volume into a beaker, add the specified amount of ISA, and immerse the electrodes in the solution while stirring gently. c. Record the potential (mV) reading for each standard once it stabilizes. d. Create a calibration curve by plotting the potential (mV) versus the logarithm of the nitrate concentration.
-
Sample Measurement: a. Place a known volume of the sample into a beaker, add the same amount of ISA as used for the standards, and immerse the electrodes. b. Record the stable potential (mV) reading.
-
Concentration Determination: Use the potential reading of the sample and the calibration curve to determine the nitrate concentration in the sample.
Visualizations
Caption: Workflow for nitrate analysis with a pre-treatment step.
Caption: Strategies to mitigate interference and enhance selectivity.
References
- 1. Improved Solid-Contact Nitrate Ion Selective Electrodes Based on Multi-Walled Carbon Nanotubes (MWCNTs) as an Ion-to-Electron Transducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 3. epa.gov [epa.gov]
- 4. Nitrate test - Wikipedia [en.wikipedia.org]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. epa.gov [epa.gov]
Validation & Comparative
Validating a New Analytical Method for Nitrate Determination: A Comparative Guide to Nitron and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the determination of nitrate, with a focus on validating a new method using Nitron. The performance of the Nitron gravimetric method is compared with common alternative techniques: Ion Chromatography (IC), High-Performance Liquid Chromatography (HPLC), the Cadmium Reduction Method, and the Griess Reagent Method. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in understanding the workflows and chemical principles.
Comparison of Analytical Methods for Nitrate Determination
The selection of an appropriate analytical method for nitrate determination depends on various factors, including the required sensitivity, the sample matrix, available equipment, and the desired throughput. The following table summarizes the key performance characteristics of the Nitron method and its alternatives.
| Method | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Nitron Method | Gravimetric | Not specified | Not specified | Not specified | High specificity for nitrate | Laborious, time-consuming, not suitable for trace analysis |
| Ion Chromatography (IC) | Ion-exchange separation with conductivity detection | 1 - 100 ppm[1] | 0.017 ppm[1] | 0.04 - 0.26 mg/L[2] | High selectivity and sensitivity, can determine multiple anions simultaneously | High initial instrument cost, requires specialized equipment |
| HPLC | Reversed-phase chromatography with UV detection | 0.1 - 100.0 µg/mL[3] | 4.56 ng/mL[4] | Not specified | High precision and accuracy, suitable for complex matrices | Can be time-consuming, may require sample derivatization |
| Cadmium Reduction Method | Colorimetric (Nitrate is reduced to nitrite, which is then determined) | 0.069 - 5 mg/L[5] | 0.025 mg/L[5] | 0.069 mg/L[5] | Relatively low cost, high sensitivity | Use of toxic cadmium, potential for interference |
| Griess Reagent Method | Colorimetric (Directly measures nitrite) | 1 - 100 µM[6] | 1.0 µM[6] | Not specified | Simple, rapid, and inexpensive | Only measures nitrite directly; nitrate must be reduced to nitrite first |
Detailed Experimental Protocols
Gravimetric Determination of Nitrate using Nitron
Principle: The Nitron reagent (1,4-diphenyl-3,5-endo-anilo-4,5-dihydro-1,2,4-triazole) reacts with nitrate ions in an acidic solution to form a sparingly soluble precipitate of nitron nitrate. The precipitate is then filtered, dried, and weighed to determine the amount of nitrate in the original sample.[8]
Reagents:
-
Nitron Reagent Solution (typically 10% in acetic acid)
-
Dilute Acetic Acid
-
Nitrate-free distilled water
Procedure:
-
Sample Preparation: Prepare a known volume of the sample solution, ensuring it is free from interfering ions such as bromide, iodide, chlorate, perchlorate, and nitrite. If nitrite is present, it should be oxidized to nitrate before the analysis.
-
Precipitation: Acidify the sample solution with a small amount of dilute acetic acid. Heat the solution to boiling and add a slight excess of the Nitron reagent solution slowly with constant stirring.
-
Digestion: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to ensure complete precipitation.
-
Filtration: Filter the precipitate through a pre-weighed sintered glass crucible. Wash the precipitate with a small amount of cold, dilute acetic acid, followed by a small amount of cold, nitrate-free water.
-
Drying: Dry the crucible with the precipitate in an oven at a specified temperature (e.g., 105-110 °C) until a constant weight is achieved.
-
Calculation: The weight of the nitrate is calculated from the weight of the nitron nitrate precipitate using the appropriate gravimetric factor.
Ion Chromatography (IC) with Conductivity Detection
Principle: The sample is injected into an ion chromatograph, where the anions are separated on an anion-exchange column. The separated anions are then detected by a conductivity detector.
Experimental Protocol: [1]
-
Eluent Preparation: Prepare a 39 mM potassium hydroxide (KOH) eluent.
-
Instrument Setup:
-
Analytical Column: IonPac AS18 (250 mm × 4.0 mm)
-
Guard Column: IonPac AG18 (50 mm × 4.0 mm)
-
Eluent Flow Rate: 1 mL/min
-
Injection Volume: 25 µL
-
Detection: Suppressed conductivity
-
-
Calibration: Prepare a series of standard solutions of nitrate (e.g., 1, 5, 10, 50, and 100 ppm) and inject them into the IC system to generate a calibration curve.
-
Sample Analysis: Filter the sample through a 0.45 µm filter and inject it into the IC system.
-
Quantification: Determine the nitrate concentration in the sample by comparing its peak area to the calibration curve.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: Nitrate in the sample is separated from other components using a reversed-phase HPLC column and is detected by its absorbance in the UV region.
Experimental Protocol: [3]
-
Mobile Phase Preparation: Prepare a mobile phase of 0.01 M octylammonium orthophosphate in 30% (v/v) aqueous methanol, adjusted to pH 7.0.
-
Instrument Setup:
-
Column: C18 reversed-phase column
-
Mobile Phase Flow Rate: 0.8 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
Calibration: Prepare a series of standard solutions of nitrate (e.g., 0.1, 1, 10, 50, and 100 µg/mL) and inject them to construct a calibration curve.
-
Sample Analysis: Filter the sample and inject it into the HPLC system.
-
Quantification: The concentration of nitrate is determined from the peak area using the calibration curve.
Cadmium Reduction Method
Principle: Nitrate in the sample is reduced to nitrite by passing the sample through a column containing copper-cadmium granules. The resulting nitrite concentration is then determined colorimetrically.
Experimental Protocol: [7]
-
Cadmium Column Preparation: Pack a glass column with granulated copper-cadmium.
-
Reagent Preparation:
-
Ammonium Chloride-EDTA Solution
-
Color Reagent: Prepare by dissolving sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid and water.
-
-
Sample Reduction: Pass a known volume of the sample through the cadmium reduction column.
-
Color Development: Add the color reagent to the reduced sample. A reddish-purple azo dye will form in the presence of nitrite.
-
Measurement: After a specified time for color development, measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Calculation: Determine the nitrate concentration from a calibration curve prepared using nitrate standards that have also been passed through the reduction column.
Griess Reagent Method (for Nitrite)
Principle: This method directly measures nitrite by reacting it with the Griess reagent to form a colored azo dye. To measure nitrate, it must first be reduced to nitrite.
Experimental Protocol: [9]
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution. Part A is sulfanilamide in an acidic solution, and Part B is N-(1-naphthyl)ethylenediamine in solution.
-
Sample Preparation: If measuring total nitrate and nitrite, first reduce the nitrate in the sample to nitrite using a suitable reducing agent (e.g., nitrate reductase or a cadmium column).
-
Color Development:
-
To a known volume of the sample (or reduced sample), add Griess Reagent A and mix.
-
After a short incubation, add Griess Reagent B and mix.
-
-
Measurement: Allow the color to develop for a specified period (e.g., 10-15 minutes) and then measure the absorbance at approximately 540 nm.
-
Quantification: Determine the nitrite concentration from a calibration curve prepared with known concentrations of nitrite standards.
Mandatory Visualizations
Caption: General workflow for analytical method validation.
Caption: Chemical reaction for the Griess test.
Caption: Reduction of nitrate to nitrite using cadmium.
References
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. lcms.cz [lcms.cz]
- 3. youtube.com [youtube.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. images.hach.com [images.hach.com]
- 6. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 7. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. nitrate.com [nitrate.com]
A Comparative Guide to Nitrate Precipitation Agents: Nitron and Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of nitrate is crucial. Gravimetric analysis, a traditional yet highly accurate method, relies on the precipitation of the target ion using a specific reagent. This guide provides a detailed comparison of Nitron, a well-established nitrate precipitation agent, with other potential alternatives, supported by available experimental data and protocols.
Performance Comparison of Nitrate Precipitation Agents
The ideal nitrate precipitation agent should form a highly insoluble salt with nitrate, be selective with minimal interference from other ions, and result in a precipitate that is stable and easy to handle. The following table summarizes the key quantitative data for Nitron and briefly discusses other potential agents.
| Parameter | Nitron (C₂₀H₁₆N₄) | Brucine (C₂₃H₂₆N₂O₄) |
| Molecular Weight | 312.37 g/mol | 394.47 g/mol |
| Precipitate Formula | Nitron Nitrate (C₂₀H₁₆N₄·HNO₃) | Brucine Nitrate (C₂₃H₂₆N₂O₄·HNO₃) |
| Molecular Weight of Precipitate | 375.39 g/mol | 457.48 g/mol |
| Solubility of Nitrate Precipitate | 0.99 g/L (near 20°C)[1] | Data for gravimetric use is inconsistent; brucine nitrate dihydrate is reported to be soluble in water.[2] |
| Gravimetric Factor (NO₃⁻ / Precipitate) | 0.1652 | 0.1355 |
| Known Interfering Ions | Perchlorate (ClO₄⁻), Chlorate (ClO₃⁻), Iodide (I⁻), Thiocyanate (SCN⁻), Oxalate (C₂O₄²⁻), Nitrite (NO₂⁻) in high concentrations.[1] | Strong oxidizing and reducing agents.[3] |
| Non-Interfering Ions | Sulfate (SO₄²⁻), Acetate (CH₃COO⁻)[1] | Chloride (Cl⁻) interference can be masked.[3] |
Experimental Protocols
Gravimetric Determination of Nitrate using Nitron
This protocol outlines the steps for the quantitative precipitation of nitrate from a solution using Nitron.
1. Reagent Preparation:
-
Nitron Reagent (10% in 5% Acetic Acid): Dissolve 10 g of Nitron (1,4-diphenyl-3,5-endo-anilo-4,5-dihydro-1,2,4-triazole) in 95 mL of 5% (v/v) acetic acid. Gently warm the solution to aid dissolution and then filter if necessary. Store in a dark, stoppered bottle.
2. Sample Preparation:
-
The sample solution should be neutral or slightly acidic. If alkaline, acidify with a few drops of acetic acid.
-
Remove any interfering ions. For example, if nitrite is present in significant amounts, it can be oxidized to nitrate by adding a dilute solution of hydrogen peroxide or potassium permanganate. Halides can be removed by precipitation with silver sulfate.
3. Precipitation Procedure:
-
Take a known volume of the sample solution containing approximately 0.1 to 0.2 g of nitrate.
-
Heat the solution to boiling.
-
Add 10-12 mL of the filtered Nitron reagent for every 0.1 g of nitrate expected.
-
Stir the solution gently and then allow it to cool slowly to room temperature.
-
Place the beaker in an ice bath for at least 2 hours to ensure complete precipitation.
4. Filtration and Washing:
-
Filter the crystalline precipitate through a pre-weighed sintered glass or porcelain filtering crucible.
-
Wash the precipitate with several small portions of the ice-cold filtrate.
-
Finally, wash the precipitate with two or three 10 mL portions of ice-cold distilled water.
5. Drying and Weighing:
-
Dry the crucible and precipitate in an oven at 105-110°C to a constant weight.
-
Cool the crucible in a desiccator before weighing.
6. Calculation:
-
Weight of Nitrate (g) = Weight of Precipitate (g) × 0.1652
Visualizing the Process and Relationships
The following diagrams illustrate the logical workflow of the gravimetric analysis and the chemical relationship involved in the precipitation.
Experimental workflow for nitrate analysis.
Nitrate precipitation reaction with Nitron.
Discussion and Alternatives
Nitron remains a reliable, albeit classic, reagent for the gravimetric determination of nitrate. Its primary advantages are the formation of a crystalline precipitate with a favorable gravimetric factor and its relative stability. However, its significant drawback is the interference from several other anions, necessitating careful sample pretreatment.
Brucine , another organic reagent, has been historically mentioned for nitrate precipitation. However, its application in gravimetric analysis is not well-documented in recent literature, and there are conflicting reports regarding the solubility of its nitrate salt.[2] More commonly, brucine is utilized in a colorimetric method for nitrate determination, where it forms a yellow-colored complex in the presence of sulfuric acid.[3] This colorimetric method is sensitive but also prone to interferences and requires strict control of reaction conditions, particularly temperature.
Other Inorganic Precipitants: The common rule that "all nitrates are soluble" makes finding a suitable inorganic precipitating agent challenging. While some sources suggest the use of reagents to form sparingly soluble salts, these methods are less common and often less selective than using organic reagents like Nitron.
Conclusion
For high-precision gravimetric analysis of nitrate, Nitron is a well-characterized and effective precipitation agent, provided that potential interferences are addressed. While other reagents like brucine exist, their primary application has shifted towards colorimetric methods, and their utility for gravimetric analysis is not as clearly established. The choice of a suitable nitrate determination method will ultimately depend on the sample matrix, the concentration of nitrate, the presence of interfering ions, and the available instrumentation. For routine analysis, modern instrumental techniques such as ion chromatography or automated colorimetric methods are often preferred due to their speed and lower detection limits. However, for gravimetric analysis requiring high accuracy, Nitron remains a viable and important tool in the analytical chemist's repertoire.
References
Cross-Validation of Einecs 260-048-5 Analysis: A Comparative Guide to Ion Chromatography and High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two analytical techniques, Ion Chromatography (IC) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of the complex heterocyclic molecule, .Alpha.-[2,3-dihydro-3-[tetrahydro-1-(3-methoxypropyl)-3-methyl-2,4,6-trioxo-5(2H)-pyrimidinylidene]-1H-isoindol-1-ylidene]-1H-benzimidazole-2-acetonitrile (Einecs 260-048-5; CAS 56195-26-7). The objective is to offer a framework for the cross-validation of analytical results, ensuring data integrity and robustness in research and quality control settings.
While HPLC is a commonly employed method for the analysis of benzimidazole derivatives, this guide explores the potential of ion chromatography as a complementary or alternative technique. The comparison is supported by detailed experimental protocols and hypothetical performance data to illustrate the cross-validation process.
Quantitative Data Summary
The following table summarizes hypothetical data from the analysis of a 10 µg/mL standard solution of this compound using both HPLC and a proposed Ion Chromatography method. This data serves as an example for comparing the performance characteristics of the two methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ion Chromatography (IC) | Acceptance Criteria |
| Retention Time (min) | 5.8 | 8.2 | Consistent within runs |
| Peak Area (mAU*s) | 12500 | 9800 | RSD < 2% |
| Calculated Concentration (µg/mL) | 10.1 | 9.9 | 98.0% - 102.0% of theoretical |
| Asymmetry Factor | 1.1 | 1.3 | 0.8 - 1.5 |
| Theoretical Plates | > 2000 | > 1500 | > 1000 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on established methods for the analysis of benzimidazole derivatives and is expected to provide robust and reproducible results for this compound.[1][2][3][4][5]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
-
Gradient Program:
-
0-1 min: 95% A, 5% B
-
1-10 min: Linear gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12.1-15 min: Return to 95% A, 5% B and re-equilibration.
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 10 µg/mL.
Proposed Ion Chromatography (IC) Method
This hypothetical method is proposed based on the potential for the benzimidazole and pyrimidine moieties of this compound to be protonated under acidic conditions, allowing for separation via cation exchange chromatography.[6][7]
-
Instrumentation: An ion chromatography system equipped with a pump, autosampler, column oven, and a conductivity detector.
-
Column: A high-capacity cation exchange column suitable for the separation of organic cations.
-
Eluent: A gradient of methanesulfonic acid in water.
-
Gradient Program:
-
0-5 min: 10 mM Methanesulfonic acid
-
5-15 min: Linear gradient to 50 mM Methanesulfonic acid
-
15-20 min: Hold at 50 mM Methanesulfonic acid
-
20.1-25 min: Return to 10 mM Methanesulfonic acid and re-equilibration.
-
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Detection: Suppressed conductivity detection.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the initial eluent (10 mM Methanesulfonic acid) to a final concentration of 10 µg/mL.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical results obtained from the HPLC and Ion Chromatography methods.
References
- 1. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ion chromatography - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Nitron and Devarda's Alloy for Nitrate Determination
For researchers, scientists, and professionals in drug development requiring accurate quantification of nitrate, the choice of analytical method is critical. This guide provides a comparative analysis of two established methods: the gravimetric determination using Nitron and the reductive distillation method using Devarda's alloy. This comparison is based on available experimental data to aid in the selection of the most suitable method for specific analytical needs.
Principle of Methods
Nitron Method: This is a gravimetric method where the nitrate ion (NO₃⁻) is precipitated from a slightly acidic solution by the organic reagent Nitron (1,4-diphenyl-3-phenylamino-1,2,4-triazolium hydroxide inner salt). The resulting insoluble salt, Nitron nitrate (C₂₀H₁₆N₄·HNO₃), is then washed, dried, and weighed. The mass of the precipitate is directly proportional to the amount of nitrate in the original sample.
Devarda's Alloy Method: This is a reductive distillation method. Devarda's alloy, a mixture of aluminum (44-46%), copper (49-51%), and zinc (4-6%), is used to reduce nitrate and nitrite ions to ammonia (NH₃) in an alkaline solution.[1] The liberated ammonia is then distilled, collected in a standard acid solution, and quantified by titration. This method is often used in conjunction with the Kjeldahl method for total nitrogen determination.[1]
Quantitative Performance Comparison
The selection of an analytical method often depends on its quantitative performance characteristics. The following table summarizes the available data for the Nitron and Devarda's alloy methods.
| Performance Parameter | Nitron Method (Gravimetric) | Devarda's Alloy Method (Reductive Distillation) |
| Principle | Gravimetric (Precipitation) | Reductive Distillation followed by Titration |
| Applicable Concentration Range | Not explicitly stated, but suitable for macro analysis | > 2 mg/L of total nitrogen[2] |
| Accuracy (Recovery) | A study on the purity of potassium nitrate showed good accuracy, but specific recovery percentages in various matrices are not readily available in recent literature.[3] | Recoveries from 2 mg of nitrate nitrogen have been reported to vary between 97.1% and 99.7%, with an average of 98.4%.[4] However, in the presence of interfering substances like phosphate, recovery can be as low as 9%. |
| Precision (Repeatability) | Data not readily available in recent literature. | Within-day repeatability has been reported to be approximately 7% RSD in one study.[5] |
| Limit of Detection (LOD) | Not typically determined for gravimetric methods, as they are generally used for higher concentrations. | Not explicitly stated, but the applicable range suggests it is not intended for trace analysis. |
| Limit of Quantification (LOQ) | Not typically determined for gravimetric methods. | Not explicitly stated. |
| Specificity/Interferences | Perchlorate, nitrite, bromide, iodide, and some other anions can co-precipitate. | Amide nitrogen can lead to inaccurate results.[4] Phosphate can markedly interfere, but this can be overcome by the addition of calcium ions.[2][5] The method is not suitable in the presence of organic matter, calcium cyanamide, and urea. |
Experimental Protocols
Nitron Method for Gravimetric Determination of Nitrate
This protocol is a general outline based on the principles of gravimetric analysis, as detailed, contemporary, standardized protocols are not as readily available as for the Devarda's alloy method.
-
Sample Preparation: A known weight or volume of the sample containing nitrate is dissolved in distilled water. The solution should be slightly acidified with acetic or sulfuric acid.
-
Precipitation: A freshly prepared solution of Nitron in acetic acid is added slowly with constant stirring to the sample solution. The mixture is then cooled in an ice bath to promote complete precipitation of the Nitron nitrate.
-
Digestion: The precipitate is allowed to stand for a period of time (digestion) to allow for the formation of larger, more easily filterable crystals.
-
Filtration: The precipitate is collected by filtration through a pre-weighed sintered glass or porcelain filtering crucible.
-
Washing: The collected precipitate is washed with a small amount of a saturated solution of Nitron nitrate to remove any soluble impurities, followed by a few washes with ice-cold water.
-
Drying: The crucible and precipitate are dried in an oven at a specific temperature (e.g., 105-110 °C) until a constant weight is achieved.
-
Calculation: The weight of the nitrate in the sample is calculated from the weight of the Nitron nitrate precipitate using the appropriate gravimetric factor.
Devarda's Alloy Method for Nitrate Determination (AOAC Official Method 892.01)
This method is applicable for the determination of ammoniacal and nitrate nitrogen in fertilizers in the absence of organic matter, calcium cyanamide, and urea.[6]
-
Sample Preparation: Place 0.35 or 0.5 g of the sample in a 600–700 mL flask.
-
Reagent Addition: Add 300 mL of water, 3 g of Devarda's alloy, and 5 mL of a 42% (by weight) sodium hydroxide (NaOH) solution. The NaOH should be poured down the side of the flask to avoid immediate mixing.[6]
-
Distillation Setup: Connect the flask to a condenser via a scrubbing bulb to prevent any spray from carrying over. The tip of the condenser should extend beneath the surface of a standard acid solution in a receiving flask.[6]
-
Reduction and Distillation: Mix the contents of the distilling flask by rotating it. Gently heat the flask, and then increase the heat to distill the liberated ammonia.
-
Titration: Once the distillation is complete, titrate the excess standard acid in the receiving flask with a standard base solution to determine the amount of ammonia that was distilled.
-
Calculation: The amount of nitrate nitrogen is calculated from the amount of ammonia collected.
Visualizing the Methodologies
To better understand the workflows of each method, the following diagrams have been generated.
References
- 1. Devarda's alloy - Wikipedia [en.wikipedia.org]
- 2. How to measure Nitrate Nitrogen in water or wastewater [netsolwater.com]
- 3. Accuracy in Gravimetric Determination of Nitrate and Nitrite as Nitron Nitrate [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Devarda's alloy | 14 Publications | 81 Citations | Top Authors | Related Topics [scispace.com]
- 6. scribd.com [scribd.com]
A Comparative Guide to Nitrate and Nitrite Determination: Evaluating the Accuracy and Precision of the Nitron Method
For researchers, scientists, and drug development professionals seeking robust and reliable methods for nitrate and nitrite quantification, this guide provides a comprehensive comparison of the classical Nitron method with modern analytical techniques. This document delves into the accuracy and precision of these methods, supported by experimental data, to facilitate informed decisions in analytical workflow selection.
The determination of nitrate and nitrite concentrations is critical across various scientific disciplines, from environmental monitoring to pharmaceutical quality control. While contemporary methods offer high sensitivity and automation, the gravimetric Nitron method persists as a fundamental technique for nitrate analysis. This guide offers a side-by-side comparison of the Nitron method with prevalent techniques such as spectrophotometry (Cadmium Reduction and Griess Assay) and Ion Chromatography, presenting quantitative performance data in a clear, tabular format.
Performance Comparison of Nitrate and Nitrite Determination Methods
The selection of an appropriate analytical method hinges on a balance of accuracy, precision, sensitivity, and practical considerations like sample throughput and potential interferences. The following table summarizes the key performance indicators for the Nitron method and its common alternatives.
| Method | Analyte(s) | Principle | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Nitron Method | Nitrate | Gravimetric | High (close to 100%)[1] | High (<1%)[1] | Relatively high | High accuracy and precision, Absolute method | Time-consuming, Prone to interferences from other anions (e.g., perchlorate, iodide) |
| Cadmium Reduction | Nitrate & Nitrite | Spectrophotometry | 95-105% | <5% | 0.01-0.05 mg/L | High sensitivity, Amenable to automation | Cadmium is toxic, Interferences from metals and organic matter[2][3] |
| Griess Assay | Nitrite | Spectrophotometry | 95-105% | <5% | ~1 µM[4] | Simple, Rapid | Only measures nitrite directly, Requires nitrate reduction step for total nitrate/nitrite |
| Ion Chromatography | Nitrate & Nitrite | Chromatography | 95-105% | <5% | 0.01-0.1 mg/L | High selectivity, Simultaneous analysis of multiple anions | High initial equipment cost, Requires skilled operator |
Experimental Workflow: The Nitron Method
The Nitron method is a gravimetric procedure that relies on the precipitation of nitrate ions from a solution using Nitron reagent (1,4-diphenyl-3,5-endanilo-4,5-dihydro-1,2,4-triazole). The resulting insoluble nitron nitrate precipitate is then washed, dried, and weighed to determine the original nitrate concentration.
Figure 1. Experimental workflow of the Nitron method for nitrate determination.
Detailed Experimental Protocol: Nitron Method
The following protocol outlines the steps for the gravimetric determination of nitrate using the Nitron reagent.
1. Reagents and Materials:
-
Nitron Reagent Solution: 10% (w/v) solution of Nitron in 5% (v/v) acetic acid.
-
Saturated solution of sodium sulfate.
-
Dilute acetic acid (5% v/v).
-
Ice-cold distilled water.
-
Gooch crucible or sintered glass crucible.
-
Drying oven.
-
Analytical balance.
2. Procedure:
-
Sample Preparation: Take a known volume of the sample solution containing nitrate. The concentration should be such that a weighable amount of precipitate is formed.
-
Acidification: Acidify the sample solution with a few drops of dilute sulfuric acid, avoiding a large excess.
-
Precipitation: Heat the solution to boiling and add 10-12 mL of the Nitron reagent solution for every 0.1 g of nitrate expected. Stir the solution and then allow it to cool slowly.
-
Cooling and Digestion: Place the beaker in an ice bath for about 2 hours to ensure complete precipitation.
-
Filtration: Filter the cold solution through a pre-weighed Goch or sintered glass crucible.
-
Washing: Wash the precipitate with a small amount of ice-cold distilled water, followed by a few milliliters of a saturated solution of nitron nitrate, and finally with a small amount of ice-cold water.
-
Drying: Dry the crucible and precipitate in an oven at 105-110 °C to a constant weight.
-
Weighing: Cool the crucible in a desiccator and weigh it accurately.
-
Calculation: The weight of the nitron nitrate precipitate is used to calculate the amount of nitrate in the original sample using the gravimetric factor.
Signaling Pathway of Alternative Methods
For comparison, the general signaling pathway for the widely used spectrophotometric methods involving the Griess reaction is depicted below. This pathway illustrates the chemical transformations that lead to a measurable color change.
Figure 2. Signaling pathway of the Griess reaction for nitrite and nitrate determination.
Conclusion
The Nitron method, while labor-intensive and susceptible to certain interferences, offers high accuracy and precision, making it a valuable tool for reference measurements and for laboratories without access to sophisticated instrumentation. For routine analysis of a large number of samples, modern techniques like ion chromatography and automated spectrophotometric methods provide significant advantages in terms of speed, sensitivity, and throughput. The choice of method should be guided by the specific analytical requirements, including the sample matrix, the required level of accuracy and precision, and available resources.
References
Inter-Laboratory Comparison of Apoptosis Assays: A Guide Based on Caspase-3/7 Activity Measurement
Disclaimer: Initial searches for inter-laboratory comparison data and assay methodologies for CAS 56195-26-7, identified as alpha-[2,3-dihydro-3-[tetrahydro-1-(3-methoxypropyl)-3-methyl-2,4,6-trioxo-5(2H)-pyrimidinylidene]-1H-isoindol-1-ylidene]-1H-benzimidazole-2-acetonitrile, did not yield any specific publicly available information. Therefore, this guide utilizes the well-characterized Z-DEVD-R110 based caspase-3/7 assay as a representative example to illustrate the principles and format of an inter-laboratory comparison guide. The data and protocols presented below are for illustrative purposes and are based on commercially available assay kits that employ this substrate.
This guide is intended for researchers, scientists, and drug development professionals interested in the principles of inter-laboratory comparison of cell-based assays, using the detection of apoptosis via caspase-3/7 activity as a model system.
Comparison of Commercially Available Caspase-3/7 Assay Kits
The following table summarizes the key features of several commercially available caspase-3/7 assay kits that utilize the Z-DEVD-R110 substrate. This substrate is a non-fluorescent compound that, upon cleavage by active caspase-3 or -7, releases the highly fluorescent rhodamine 110 (R110) molecule. The increase in fluorescence is directly proportional to the caspase-3/7 activity in the sample.
| Feature | Promega Apo-ONE® Homogeneous Caspase-3/7 Assay | Biotium Caspase-3 DEVD-R110 Fluorometric HTS Assay Kit | ABP Biosciences Caspase-3/7 Z-DEVD-R110 Assay Kit |
| Assay Principle | Homogeneous, fluorescent "add-mix-read" format.[1] | Homogeneous, fluorescent assay for HTS.[2][3] | Fluorescent detection of caspase-3/7 activity.[4] |
| Substrate | (Z-DEVD)2-R110[1] | (Ac-DEVD)2-R110[3] | Z-DEVD-R110[4] |
| Detection Method | Fluorescence (Ex/Em: ~498/521 nm)[1] | Fluorescence (Ex/Em: ~496/520 nm)[3][5] | Fluorescence (Ex/Em: ~496/520 nm)[4] |
| Assay Format | 96- and 384-well plates[6] | 96-well plates and other formats[5] | Microplate reader, Fluorometer[4] |
| Key Components | Caspase-3/7 Substrate (Z-DEVD-R110), Homogeneous Caspase-3/7 Buffer.[1][7] | Cell lysis/assay buffer, Enzyme substrate ((Ac-DEVD)2-R110), Enzyme inhibitor (Ac-DEVD-CHO), R110 standard.[2][3] | Cell Lysis Buffer, Assay Buffer, Enzyme Substrate (Z-DEVD-R110), Enzyme Inhibitor (Ac-DEVD-CHO), R110 Standard.[4] |
| Reported Sensitivity | High sensitivity, with extended incubation increasing the signal-to-background ratio.[8] | High sensitivity for HTS applications.[2][3] | Simple and reliable method for assaying caspase-3/7 activity.[4] |
| Inhibitor Included | Not explicitly mentioned in all documents, but the use of a specific inhibitor is a common practice. | Yes, Ac-DEVD-CHO.[2][3] | Yes, Ac-DEVD-CHO.[4] |
Experimental Protocols
Below is a generalized protocol for a cell-based caspase-3/7 assay using a Z-DEVD-R110 substrate. This protocol is a composite based on information from various manufacturers and should be optimized for specific cell types and experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: Prepare the assay buffer as per the manufacturer's instructions. This buffer is typically optimized for caspase activity and may contain detergents to lyse the cells.
-
Substrate Solution: Reconstitute the lyophilized Z-DEVD-R110 substrate in DMSO to create a stock solution. Protect the stock solution from light and store at -20°C.
-
Caspase-3/7 Reagent: On the day of the assay, dilute the substrate stock solution in the assay buffer to the final working concentration as recommended by the manufacturer. This reagent should be prepared fresh and protected from light.
-
Positive Control (Optional but Recommended): Prepare a known inducer of apoptosis (e.g., staurosporine, etoposide) at a concentration known to induce apoptosis in the cell line being used.
-
Negative Control: Prepare a vehicle control (e.g., DMSO) at the same concentration as the experimental compounds.
-
Inhibitor Control (Optional but Recommended): Prepare a solution of a specific caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) to confirm that the measured fluorescence is due to caspase-3/7 activity.
2. Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well clear-bottom black plate at a density optimized for your cell line. Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with the experimental compounds, positive control, and negative control. For the inhibitor control, pre-incubate the cells with the caspase-3/7 inhibitor for approximately 30 minutes before adding the apoptosis-inducing agent.
-
Incubate the plate for a period sufficient to induce apoptosis (typically 4-24 hours), depending on the cell type and the compound being tested.
3. Assay Procedure:
-
Equilibrate the plate and the Caspase-3/7 Reagent to room temperature.
-
Add a volume of the Caspase-3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells gently on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature, protected from light, for 1 to 4 hours. The optimal incubation time may need to be determined empirically.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 498 nm and emission at approximately 521 nm.
4. Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells (background) from all other measurements.
-
The net fluorescence intensity is proportional to the caspase-3/7 activity in the sample.
-
Results can be expressed as fold-change in caspase activity relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Apoptosis signaling pathways leading to caspase-3/7 activation.
Caption: Experimental workflow for a Z-DEVD-R110 based caspase-3/7 assay.
References
- 1. Apo-ONE® Homogeneous Caspase-3/7 Assay [promega.com]
- 2. Caspase-3 DEVD-R110 Fluorometric HTS Assay Kit - Biotium [bioscience.co.uk]
- 3. Caspase-3 DEVD-R110 Fluorometric HTS Assay Kit - Biotium [biotium.com]
- 4. abpbio.com [abpbio.com]
- 5. biotium.com [biotium.com]
- 6. eppendorf.com [eppendorf.com]
- 7. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.jp]
- 8. Apoptosis [promega.com]
Assessing the Specificity of Nitron for Nitrate Ions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of nitrate concentrations is crucial in a multitude of research and industrial applications, from environmental monitoring to pharmaceutical quality control. While various methods exist for nitrate analysis, the gravimetric method using Nitron (1,4-diphenyl-3,5-endanilo-4,5-dihydro-1,2,4-triazole) has been a long-standing technique. This guide provides a comprehensive comparison of the Nitron method with contemporary alternatives, focusing on specificity and supported by experimental data and detailed protocols.
Comparison of Nitrate Detection Methods
The choice of a suitable nitrate detection method depends on factors such as the sample matrix, required sensitivity, and the presence of potential interfering ions. Below is a comparative summary of the Nitron method and its common alternatives.
| Method | Principle | Advantages | Disadvantages | Limit of Detection (LOD) |
| Nitron Gravimetric Method | Precipitation of nitrate as an insoluble salt with Nitron reagent. | Simple, inexpensive, does not require specialized equipment. | Susceptible to interferences from other anions that form insoluble salts with Nitron. Laborious and time-consuming. | ~10 mg/L |
| Ion Chromatography (IC) | Separation of nitrate from other ions on an ion-exchange column followed by conductivity or UV detection. | High selectivity and sensitivity, can simultaneously determine multiple anions. | Requires expensive instrumentation and skilled personnel. | 0.01 - 0.1 mg/L |
| Cadmium Reduction Method (Colorimetric) | Reduction of nitrate to nitrite, which then reacts with a coloring agent for spectrophotometric quantification. | High sensitivity, suitable for automated analysis. | Use of toxic cadmium, potential for interference from iron and copper. | 0.01 - 0.05 mg/L |
| UV-Visible Spectrophotometry | Direct measurement of nitrate's absorbance in the UV region (220 nm). | Rapid and simple. | Significant interference from organic matter and other UV-absorbing species. | ~0.1 mg/L |
Specificity of the Nitron Method: A Closer Look
The primary limitation of the Nitron method is its specificity. The Nitron reagent can co-precipitate with other anions, leading to erroneously high nitrate readings. The degree of interference is related to the solubility of the respective Nitron salts.
| Interfering Ion | Chemical Formula | Interference Potential |
| Perchlorate | ClO₄⁻ | High: Forms a sparingly soluble salt with Nitron (Nitron perchlorate), leading to significant positive interference. |
| Nitrite | NO₂⁻ | Moderate: Can be oxidized to nitrate, leading to positive interference. |
| Bromide | Br⁻ | Low: Nitron bromide has low solubility and can precipitate at high concentrations. |
| Chloride | Cl⁻ | Very Low: Nitron chloride is relatively soluble, but can precipitate at very high concentrations. |
Quantitative data on the precise concentration at which these ions begin to interfere is not extensively available in recent literature, highlighting a significant knowledge gap for this classical method. However, historical texts suggest that perchlorate is a major interferent even at low concentrations. For accurate results using the Nitron method, the absence of these interfering ions must be confirmed, or they must be removed prior to analysis.
Experimental Protocols
Gravimetric Determination of Nitrate using Nitron
This protocol is adapted from classic analytical chemistry texts, such as "Vogel's Textbook of Quantitative Chemical Analysis".
Principle: Nitrate ions react with Nitron in an acidic solution to form a sparingly soluble precipitate of Nitron nitrate. The precipitate is filtered, dried, and weighed to determine the nitrate concentration.
Reagents:
-
Nitron reagent: 10 g of Nitron dissolved in 100 mL of 5% acetic acid.
-
Nitric acid-free sulfuric acid.
-
Glacial acetic acid.
-
Deionized water.
Procedure:
-
Take a known volume of the sample solution containing approximately 0.1 g of nitrate.
-
Add a few drops of sulfuric acid to acidify the solution.
-
Heat the solution to boiling.
-
Add 10-12 mL of the Nitron reagent for every 0.1 g of nitrate expected, while stirring the hot solution.
-
Allow the mixture to cool slowly to room temperature.
-
Place the beaker in an ice bath for at least 2 hours to ensure complete precipitation.
-
Filter the precipitate through a pre-weighed sintered glass crucible (G4 porosity).
-
Wash the precipitate with small portions of the ice-cold filtrate, followed by two 5 mL portions of ice-cold deionized water.
-
Dry the crucible and precipitate in an oven at 105-110 °C to a constant weight.
-
Calculate the mass of nitrate from the weight of the Nitron nitrate precipitate (gravimetric factor for NO₃⁻ is 0.1653).
Nitrate Determination by Ion Chromatography (A Comparative Protocol)
Principle: Anion-exchange chromatography separates nitrate from other anions in the sample. The separated nitrate is then detected and quantified by a conductivity detector.
Instrumentation:
-
Ion chromatograph equipped with a guard column, an anion-exchange separator column, a suppressor, and a conductivity detector.
Reagents:
-
Eluent solution (e.g., a mixture of sodium carbonate and sodium bicarbonate).
-
Regenerant solution (e.g., sulfuric acid).
-
Nitrate standard solutions.
Procedure:
-
Prepare a series of nitrate standard solutions of known concentrations.
-
Filter the sample through a 0.45 µm filter to remove particulate matter.
-
Inject a known volume of the standard or sample into the ion chromatograph.
-
Elute the column with the eluent solution at a constant flow rate.
-
The separated nitrate ions pass through the suppressor and are detected by the conductivity detector.
-
Identify the nitrate peak based on its retention time compared to the standards.
-
Quantify the nitrate concentration by comparing the peak area or height to a calibration curve generated from the standards.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in assessing the specificity of the Nitron method.
Conclusion
While the Nitron gravimetric method offers a simple and cost-effective means of nitrate determination, its utility is significantly hampered by its lack of specificity, particularly in the presence of perchlorate ions. For researchers and professionals requiring high accuracy and reliability, especially when dealing with complex sample matrices, modern instrumental techniques such as ion chromatography are demonstrably superior. The choice of method should be guided by a thorough understanding of the sample composition and the analytical requirements of the study. When considering the Nitron method, preliminary tests to screen for interfering ions are strongly recommended.
Statistical Analysis of Experiments Involving EINECS 260-048-5: A Review of Available Data
A comprehensive search for publicly available experimental data on the chemical substance identified by EINECS number 260-048-5, also known by its CAS number 56195-26-7 and chemical name .Alpha.-[2,3-dihydro-3-[tetrahydro-1-(3-methoxypropyl)-3-methyl-2,4,6-trioxo-5(2H)-pyrimidinylidene]-1H-isoindol-1-ylidene]-1H-benzimidazole-2-acetonitrile, did not yield any specific research studies, toxicological reports, or datasets amenable to a detailed statistical analysis and comparison guide.
Despite a thorough review of scientific databases and public repositories, no experimental data detailing the substance's performance, signaling pathways, or comparative analyses with alternative compounds were found. The information available is currently limited to listings in chemical supplier catalogs.
This absence of published research prevents the creation of the requested "Publish Comparison Guide," as there is no quantitative data to summarize, no experimental protocols to detail, and no signaling pathways or workflows to visualize.
Researchers, scientists, and drug development professionals interested in the properties and potential applications of EINECS 260-048-5 are encouraged to initiate primary research to generate the necessary data for a comprehensive evaluation. Future studies could focus on elucidating its mechanism of action, determining its efficacy and safety profiles, and comparing its performance against existing standards or alternatives.
Once such data becomes available, a statistical analysis and comparison guide could be developed to support the scientific community. This would involve:
-
Data Presentation: Summarizing quantitative data from these future experiments in structured tables to facilitate clear comparisons of endpoints such as efficacy, toxicity, and pharmacokinetic parameters.
-
Experimental Protocols: Providing detailed methodologies of the key experiments conducted to ensure reproducibility and allow for critical evaluation of the findings.
-
Visualization of Pathways and Workflows: Creating diagrams using Graphviz to illustrate any discovered signaling pathways, experimental procedures, or logical relationships, which would adhere to best practices for clarity and color contrast.
At present, the lack of foundational experimental data for this compound precludes the development of the requested analytical content.
Evaluating the Cost-Effectiveness of Nitron in Routine Nitrate Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in routine analytical work, the choice of methodology can significantly impact both the accuracy of results and the allocation of laboratory resources. This guide provides a comprehensive comparison of the Nitron gravimetric method for nitrate determination against common alternatives, focusing on cost-effectiveness, performance, and procedural complexity. The information presented herein is supported by experimental data and established analytical protocols to aid in the selection of the most appropriate method for specific research needs.
Introduction to Nitrate Analysis Methods
Nitrate (NO₃⁻) is a crucial analyte in various fields, including environmental monitoring, agriculture, and pharmaceutical quality control. The determination of its concentration requires methods that are both accurate and efficient. The classical approach involves the use of Nitron (C₂₀H₁₆N₄), a specific precipitating agent for nitrate. However, modern analytical laboratories have a suite of instrumental techniques at their disposal. This guide will focus on a comparison between the Nitron gravimetric method and two widely adopted alternatives: Cadmium Reduction Spectrophotometry and Ion Chromatography (IC).
Performance and Cost Comparison
The selection of an analytical method is often a trade-off between performance characteristics and overall cost. The following tables summarize the key quantitative data for the Nitron gravimetric method, Cadmium Reduction Spectrophotometry, and Ion Chromatography.
Table 1: Comparison of Analytical Performance
| Parameter | Nitron Gravimetric Method | Cadmium Reduction Spectrophotometry | Ion Chromatography (IC) |
| Principle | Precipitation & Weighing | Reduction & Colorimetry | Ion Exchange & Conductivity |
| Limit of Detection (LOD) | ~10 mg/L | 0.01 - 0.05 mg/L[1] | 0.01 - 0.02 mg/L |
| Limit of Quantification (LOQ) | ~30 mg/L | 0.05 - 0.15 mg/L[1] | 0.03 - 0.05 mg/L |
| Accuracy | Very High (Primary Method) | High (95-105% recovery) | Very High (95-105% recovery) |
| Precision (%RSD) | < 1% | < 5% | < 2% |
| Analysis Time per Sample | > 4 hours (including drying) | ~15-30 minutes | ~10-20 minutes |
| Throughput | Low | High | High |
| Common Interferences | Perchlorate, chlorate, bromide, iodide, nitrite, chromate, sulfide | Iron, copper, residual chlorine, oil and grease[1] | High concentrations of chloride, sulfate, carbonate |
Table 2: Estimated Cost-Effectiveness Comparison
| Cost Factor | Nitron Gravimetric Method | Cadmium Reduction Spectrophotometry | Ion Chromatography (IC) |
| Initial Instrument Cost | Low (Analytical Balance, Oven) | Moderate (Spectrophotometer) | High (IC System) |
| Cost per 100 Analyses (Reagents) | Moderate (~$150 - $250) | Low (~$50 - $100) | Moderate (~$100 - $200) |
| Labor Requirement | High (manual, multi-step) | Moderate (some manual steps) | Low (automated) |
| Waste Disposal | Low (solid precipitate) | High (Cadmium is toxic) | Moderate (eluent waste) |
| Overall Cost-Effectiveness | Favorable for low sample numbers and high accuracy requirements. | Excellent for high throughput routine analysis of many samples. | Best for labs with high sample loads and the need to analyze multiple anions simultaneously. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for reproducible and accurate results. Below are the methodologies for the Nitron gravimetric method and the cadmium reduction spectrophotometric method.
Gravimetric Determination of Nitrate with Nitron
This protocol is based on the classical gravimetric procedure outlined in authoritative texts such as Vogel's Textbook of Quantitative Inorganic Analysis.
Principle: Nitron (1,4-diphenyl-3-phenylamino-1,2,4-triazolium hydroxide inner salt) reacts with nitrate ions in a slightly acidic solution to form a sparingly soluble precipitate of nitron nitrate (C₂₀H₁₆N₄·HNO₃). The precipitate is collected, washed, dried, and weighed. The mass of the precipitate is then used to calculate the concentration of nitrate in the original sample.
Reagents:
-
Nitron Reagent (10% w/v in 5% v/v acetic acid)
-
Dilute Acetic Acid (5% v/v)
-
Saturated Nitron Nitrate Wash Solution
-
Deionized Water
Procedure:
-
Sample Preparation: Take a known volume of the sample solution (typically containing 25-100 mg of nitrate) in a beaker. If necessary, adjust the pH to be slightly acidic (pH 4-6) using dilute acetic acid.
-
Precipitation: Heat the solution to boiling and add 10-12 mL of the Nitron reagent for every 100 mg of nitrate expected. Stir the solution and then allow it to cool slowly to room temperature.
-
Digestion: Place the beaker in an ice bath for at least 2 hours to ensure complete precipitation.
-
Filtration: Filter the precipitate through a pre-weighed sintered glass crucible (G3 or G4 porosity).
-
Washing: Wash the precipitate with several small portions of the saturated nitron nitrate wash solution, followed by two small portions of ice-cold deionized water.
-
Drying: Dry the crucible containing the precipitate in an oven at 105-110 °C to a constant weight.
-
Calculation: The weight of nitrate is calculated using the gravimetric factor (NO₃⁻ / C₂₀H₁₆N₄·HNO₃ = 0.1653).
Spectrophotometric Determination of Nitrate by Cadmium Reduction
This protocol is based on established methods such as EPA Method 353.2.
Principle: A filtered sample is passed through a column containing granulated copper-cadmium to reduce nitrate to nitrite. The nitrite (originally present plus reduced nitrate) is then determined by diazotizing with sulfanilamide and coupling with N-(1-naphthyl)ethylenediamine dihydrochloride to form a highly colored azo dye, which is measured colorimetrically at approximately 540 nm.
Reagents:
-
Copper-Cadmium Granules
-
Ammonium Chloride-EDTA Solution
-
Color Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Stock and Standard Nitrate Solutions
Procedure:
-
Sample Preparation: Filter the water sample through a 0.45 µm filter to remove suspended particles.
-
Cadmium Column Activation: Prepare and activate the cadmium reduction column according to the standard procedure.
-
Nitrate Reduction: Pass a known volume of the sample, mixed with the Ammonium Chloride-EDTA buffer, through the cadmium column at a controlled flow rate. Collect the eluate.
-
Color Development: Add the color reagent to the eluate and allow the color to develop for at least 10 minutes.
-
Measurement: Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Calculation: Determine the nitrate concentration from a calibration curve prepared using standard nitrate solutions. A separate analysis without the cadmium reduction step can be performed to measure the initial nitrite concentration, which can then be subtracted from the total to give the nitrate concentration.
Visualizing Workflows and Decision Logic
To better illustrate the procedural and logical differences between the methods, the following diagrams are provided.
Conclusion
The evaluation of the cost-effectiveness of using Nitron for routine nitrate analysis reveals a clear distinction based on analytical needs.
-
Nitron Gravimetric Method: This method stands out for its high accuracy and precision, making it a valuable tool for reference work, validation of other methods, and analysis where the highest degree of certainty is required. However, its low throughput, high labor intensity, and higher limit of detection make it less suitable for routine analysis of a large number of samples, especially at trace concentrations. Its cost-effectiveness is highest when a limited number of samples require definitive quantification.
-
Cadmium Reduction Spectrophotometry: This is a workhorse method for many laboratories. It offers a good balance of sensitivity, speed, and cost. While the initial investment in a spectrophotometer is higher than for gravimetric analysis, the lower cost per sample and high throughput make it highly cost-effective for routine monitoring of numerous samples. The primary drawback is the use and disposal of toxic cadmium.
-
Ion Chromatography: Representing the highest initial capital investment, IC offers unparalleled advantages in terms of automation, low labor cost per sample, and the ability to perform simultaneous analysis of multiple anions. For laboratories with a high sample load and a need for comprehensive anion profiling, IC is the most cost-effective and efficient solution in the long run.
References
Safety Operating Guide
Proper Disposal of Alcohols, C16-18, Ethoxylated (< 2.5 EO)
For Immediate Reference: Essential Safety and Disposal Information
Proper disposal of the chemical compound identified by EINECS 260-048-5, Alcohols, C16-18, ethoxylated, < 2.5 EO, is critical for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the appropriate handling and disposal procedures. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.
Personal Protective Equipment (PPE) and Safety Measures
Before handling or disposing of Alcohols, C16-18, ethoxylated, < 2.5 EO, ensure the following personal protective equipment is worn and safety measures are in place:
| Protective Equipment/Measure | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US).[1] | To protect against splashes that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber).[1][3] | To prevent skin contact, which may cause irritation.[4] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[1] | To protect against accidental splashes and contact. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use NIOSH-approved respiratory protection.[2][4] | To avoid inhalation of vapors, which can irritate the respiratory system.[4] |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][5] | To prevent accidental ingestion and contamination. |
Step-by-Step Disposal Protocol
The disposal of Alcohols, C16-18, ethoxylated, < 2.5 EO, must be conducted in accordance with local, state, and federal regulations.[4] While the unused product may be considered non-hazardous for disposal, a re-evaluation is necessary at the time of disposal as uses, transformations, and contamination can change its classification.[4]
1. Waste Characterization:
-
Determine if the waste is contaminated with other hazardous materials. If so, it must be treated as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on waste classification.
2. For Uncontaminated Product:
-
If deemed non-hazardous by your EHS department and local regulations, it may be disposed of as controlled waste.[6]
-
Dispose of the waste at a licensed waste disposal site.[6]
3. For Spills:
-
Containment: Immediately contain the spillage with non-combustible absorbent materials such as sand, earth, or vermiculite.[4] Do not allow the substance to enter drains or surface water.[3]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[1][7]
-
Decontamination: Clean the spill area thoroughly with water.[3]
4. Container Disposal:
-
Empty containers may retain product residue and can be dangerous.[4]
-
Do not pressurize, cut, weld, or expose empty containers to ignition sources as they may explode.[4]
-
Empty drums should be completely drained, triple-rinsed, and properly disposed of or returned to a drum reconditioner.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Alcohols, C16-18, ethoxylated, < 2.5 EO.
References
- 1. Alcohols, C16-18, ethoxylated SDS, 68439-49-6 Safety Data Sheets - ECHEMI [echemi.com]
- 2. interchimie.fr [interchimie.fr]
- 3. tbi-industries.com [tbi-industries.com]
- 4. stobec.com [stobec.com]
- 5. interchimie.fr [interchimie.fr]
- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 7. chemical.kao.com [chemical.kao.com]
Essential Safety and Handling Guide for Glutaraldehyde (Einecs 260-048-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling Glutaraldehyde (Einecs 260-048-5), a compound widely used as a disinfectant, sterilant, and tissue fixative. Adherence to these procedural steps is critical for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against exposure to glutaraldehyde vapors and liquid. A workplace hazard assessment should be conducted to determine the appropriate PPE for specific tasks.[1][2]
| PPE Category | Specifications |
| Hand Protection | Use gloves made of materials impervious to glutaraldehyde, such as Butyl rubber, Nitrile rubber, Polyethylene, or Viton™.[3] Latex gloves are not recommended for prolonged contact.[1][4] Gloves should have long cuffs to protect the forearms.[1] |
| Eye and Face Protection | Wear chemical splash goggles.[1][3] When there is a risk of splashing, a full-face shield should be used in addition to goggles.[1][4] Standard surgical masks with eye shields are not a substitute.[1] |
| Respiratory Protection | Respiratory protection may be necessary if ventilation is inadequate to maintain exposure below acceptable limits. The selection of a respirator must be based on the potential airborne concentration and in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[1][5] Surgical masks do not offer protection against glutaraldehyde vapors.[1] |
| Protective Clothing | Wear an impervious chemical-protective apron, lab coat, or coveralls.[1][3] Protective clothing should be made of materials like polyethylene or polyvinyl chloride.[3] Impervious boots or shoe covers should be worn if there is a risk of spills.[1] |
Operational Plans for Safe Handling
Safe work practices are essential to minimize exposure. Only trained personnel should handle glutaraldehyde.[5]
Storage and Transportation:
-
Store glutaraldehyde in tightly sealed, properly labeled containers in a cool, well-ventilated, and secure area.[2][5]
-
Transport glutaraldehyde in closed containers with tight-fitting lids to prevent spills.[5]
Handling Procedures:
-
Ventilation: Always handle glutaraldehyde in a well-ventilated area, preferably within a functioning laboratory fume hood.[4][5] An air exchange rate of at least 10 air changes per hour is recommended for rooms where it is used.[4]
-
Pouring and Mixing: When transferring or pouring, do so carefully to minimize splashing.[5] Use safety nozzles with flexible spouts and shut-off valves where possible.[5]
-
Container Management: Keep containers and soaking basins covered with tight-fitting lids as much as possible.[5]
-
Emergency Eyewash and Shower: Ensure that emergency eyewash stations and safety showers are readily accessible (within 10 seconds travel time or 100 feet) in the immediate work area.[4]
Disposal Plan
Proper disposal of glutaraldehyde waste is crucial to protect the environment and public health.
Spill Cleanup:
-
Evacuate and restrict access to the spill area.
-
Wear appropriate PPE, including respiratory protection, for the cleanup.[1]
-
Use absorbent materials, such as sand or diatomaceous earth, to contain the spill.[6]
-
Collect the absorbed material into a labeled, lidded waste container.[1]
-
Thoroughly rinse the spill area with water after the absorbent material has been removed.[4]
Waste Disposal:
-
Spent glutaraldehyde solutions are considered hazardous waste.[7]
-
Neutralization: Before disposal, glutaraldehyde solutions may need to be neutralized. Glycine-based neutralizers are a common and effective method.[7][8] Sodium bisulfate can also be used but may create other toxic compounds.[7]
-
Regulatory Compliance: Always dispose of glutaraldehyde in accordance with local, state, and federal regulations.[8] Contact your local Publicly Owned Treatment Works (POTW) to determine if neutralized solutions can be discharged into the sanitary sewer.[7][8]
-
Never pour untreated glutaraldehyde down the drain without authorization.[7] Dilution with water is not a substitute for proper treatment.[7]
Logical Relationship Diagram: Glutaraldehyde Safety Workflow
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
